Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-12-9(11)8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNLXLFZMEYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676692 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-10-4 | |
| Record name | Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its Congeners
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, a key heterocyclic compound. While direct mechanistic studies on this specific ethyl ester are not extensively published, its significance lies in its role as a versatile synthetic intermediate for a class of biologically active molecules—the pyrrolo[2,3-c]pyridines, also known as 6-azaindoles.[1][2][3] The core of this guide will, therefore, focus on the well-established mechanisms of action of potent derivatives originating from this scaffold, providing a robust, evidence-based understanding of their therapeutic potential.
Introduction to the Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Moiety in Medicinal Chemistry
This compound is a foundational building block in drug discovery.[3] The pyrrolo[2,3-c]pyridine core is considered a "privileged structure" because it can bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities.[1][2] This versatility has made it a focal point for the development of novel therapeutic agents, particularly in oncology, immunology, and neurodegenerative diseases.[1][2][4][5]
The primary mechanism through which many pyrrolopyridine derivatives exert their effects is through the inhibition of protein kinases.[4][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[7] The azaindole structure can mimic the adenine core of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of the enzyme.[7]
Primary Mechanism of Action: Protein Kinase Inhibition
The vast majority of research into the biological activity of pyrrolo[2,3-c]pyridine derivatives points towards their potent ability to inhibit various protein kinases. These kinases are pivotal in regulating cell growth, differentiation, and survival.
Targeting Cyclin-Dependent Kinases (CDKs) and Haspin Kinase
Several studies have identified 7-azaindole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) and Haspin kinase.[6] For instance, certain derivatives bearing benzocycloalkanone motifs have been shown to inhibit CDK9/CyclinT and Haspin kinase in the micromolar to nanomolar range.[6] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thus inducing cell death in cancer cells. Haspin kinase is essential for proper chromosome alignment during mitosis, and its inhibition can lead to mitotic catastrophe and cell death. Some compounds have been identified as dual inhibitors of both CDK9/CyclinT and Haspin, presenting a promising strategy for anticancer therapy.[6]
Inhibition of FMS Kinase (CSF-1R)
The pyrrolo[3,2-c]pyridine scaffold, a close isomer, has been successfully utilized to develop potent inhibitors of FMS kinase (Colony-Stimulating Factor-1 Receptor).[8] FMS kinase is a receptor tyrosine kinase that is crucial for the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers and inflammatory diseases.[8] Derivatives of this class have demonstrated IC50 values in the nanomolar range against FMS kinase and have shown selectivity for cancer cells over normal fibroblasts.[8]
Focal Adhesion Kinase (FAK) Inhibition
Derivatives of the isomeric 7H-pyrrolo[2,3-d]pyrimidine have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), an intracellular non-receptor tyrosine kinase involved in tumor development.[9] Optimized compounds from this series have shown potent enzymatic inhibition and have been effective in suppressing the proliferation and migration of various cancer cell lines.[9]
Table 1: Inhibitory Activity of Representative Pyrrolopyridine Derivatives against Various Kinases
| Compound Class | Target Kinase | Representative IC50 Values | Reference |
| 7-Azaindole-benzocycloalkanones | CDK9/CyclinT | Micromolar to Nanomolar | [6] |
| 7-Azaindole-benzocycloalkanones | Haspin Kinase | 14 nM (most potent) | [6] |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 30 nM - 60 nM | [8] |
| 7H-Pyrrolo[2,3-d]pyrimidines | FAK | 19.1 nM | [9] |
| 1H-Pyrrolo[2,3-b]pyridines | CDK8 | 48.6 nM | [10] |
Illustrative Signaling Pathway: Generic Kinase Inhibition
Caption: Competitive inhibition of a kinase by a pyrrolopyridine derivative.
Consequential Mechanism: Induction of Apoptosis
A direct consequence of inhibiting key survival kinases is the induction of programmed cell death, or apoptosis. Meriolins, which are synthetic hybrids containing a 7-azaindole core, have demonstrated strong cytotoxic potential in various leukemia and lymphoma cell lines.[11]
These compounds have been shown to induce apoptosis rapidly, mediated through the intrinsic mitochondrial death pathway.[11] This is evidenced by the activation of caspases and the fact that the apoptotic effect can be blocked in cells deficient in caspase-9 or Apaf-1.[11] Interestingly, some of these derivatives can induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2, suggesting a potent and robust mechanism of action.[11]
Illustrative Workflow: Assessing Cell Viability and Apoptosis
Caption: Experimental workflow to determine cytotoxicity and apoptotic induction.
Other Potential Mechanisms of Action
While kinase inhibition is the most prominent mechanism, the versatile pyrrolopyridine scaffold has been shown to interact with other biological targets.
-
Allosteric mGluR5 Antagonism: 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[12] This demonstrates the scaffold's potential in treating neurological and psychiatric disorders.
-
Antiviral and Antimicrobial Activity: Various pyrrolopyridine derivatives have been investigated for their potential as antiviral and antimycobacterial agents.[13] For example, some derivatives have shown activity against HIV-1 by targeting the integrase enzyme.[13] Pyrrole-2-carboxylate derivatives have also been evaluated for their antibacterial activity against Mycobacterium tuberculosis.[14]
-
Platelet Aggregation Inhibition: Pyrrolo[3,2-c]pyridine derivatives, designed as isosteres of the antithrombotic drug ticlopidine, have been shown to inhibit ADP-induced platelet aggregation in vitro.[15]
Synthesis and Role as a Chemical Intermediate
The utility of this compound stems from its chemical structure, which is amenable to a variety of synthetic transformations. The synthesis of the core pyrrolo[2,3-c]pyridine framework often involves the Bartoli reaction of a substituted nitropyridine with a vinyl Grignard reagent.[1][2]
The chloro group at the 7-position and the ethyl carboxylate at the 2-position are key functional handles for further derivatization.[3] The chlorine atom can be displaced through nucleophilic aromatic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Protocol: Saponification of the Ethyl Ester
A common subsequent step in the utilization of the title compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[16]
-
Hydrolysis: Add an aqueous solution of a strong base, such as 3N potassium hydroxide (KOH) or sodium hydroxide (NaOH) (approx. 1.0-1.5 eq).[16][17]
-
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[16]
-
Acidification: Dissolve the residue in water and acidify the solution to a pH of approximately 3-4 using an acid such as 6N hydrochloric acid (HCl) or acetic acid.[16][17]
-
Isolation: Collect the resulting precipitate by filtration.
-
Drying: Dry the solid product, 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, in a desiccator or under vacuum to yield the final product.[16][17]
Conclusion and Future Perspectives
This compound is a pivotal starting material in medicinal chemistry. While it is not typically an active pharmaceutical ingredient itself, it provides the foundational scaffold for a multitude of potent and selective therapeutic agents. The predominant mechanism of action for its derivatives is the inhibition of protein kinases, which has profound implications for the treatment of cancer and other proliferative or inflammatory diseases. The ability of this scaffold to also target other proteins like mGluR5 highlights its remarkable versatility.
Future research will undoubtedly continue to leverage this privileged scaffold to design next-generation inhibitors with improved potency, selectivity, and resistance-breaking profiles. The continued exploration of new synthetic methodologies will further expand the chemical space accessible from this compound, paving the way for the discovery of novel medicines to address unmet medical needs.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 867034-10-4 [chemicalbook.com]
- 17. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Biological activity of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
An In-Depth Technical Guide to the Biological Activity of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: The Strategic Importance of a Versatile Scaffold
This compound is a heterocyclic compound belonging to the 7-azaindole class of molecules. While direct literature on the intrinsic biological activity of this specific ethyl ester is limited, its profound importance lies in its role as a highly versatile and strategic intermediate in drug discovery.[1] The 7-azaindole core is recognized as a "privileged scaffold," particularly in the rational design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3]
This guide provides an in-depth technical analysis of the biological potential stemming from the this compound structure. We will explore the mechanistic basis for the activity of its derivatives, their key molecular targets, and provide validated experimental protocols for researchers to assess the biological activity of novel compounds synthesized from this core.
The 7-Azaindole Core: A Premier Hinge-Binding Motif for Kinase Inhibition
The primary therapeutic potential of compounds derived from this compound is rooted in the unique properties of the 7-azaindole ring system as a bioisostere of purine. Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of cellular processes. In many cancers, aberrant kinase activity drives uncontrolled cell proliferation and survival.
The majority of kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site where ATP normally docks. The 7-azaindole scaffold has proven to be an exceptional "hinge-binding motif."[4][5] The hinge region is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain, and it forms crucial hydrogen bonds with the adenine ring of ATP. The nitrogen at position 7 and the pyrrole N-H group of the 7-azaindole scaffold mimic this interaction perfectly, forming two critical hydrogen bonds with the backbone of the hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[4] This foundational interaction is the basis for the high-potency inhibition observed in many 7-azaindole-based drugs.
Caption: Mechanism of action for 7-azaindole kinase inhibitors.
Synthetic Versatility and Derivatization Pathways
This compound is pre-functionalized at three key positions, offering extensive opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
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C7-Chloro Group: The chlorine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing the introduction of various aryl and heteroaryl groups. This position is often modified to target regions outside the immediate hinge-binding area, influencing selectivity against different kinases.[1]
-
C2-Ethyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as an anchor point for amide bond formation. This allows for the coupling of a wide array of amines, introducing functionalities that can interact with solvent-exposed regions of the kinase or improve solubility.
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N1-Pyrrole Proton: The pyrrole nitrogen can be alkylated or arylated to introduce substituents that can probe deeper into the ATP-binding pocket or block metabolic degradation pathways.
Caption: Synthetic pathways from the core compound.
Survey of Biological Targets for 7-Azaindole Derivatives
While the parent ethyl ester is a synthetic starting point, its derivatives have shown potent inhibitory activity against a range of clinically relevant protein kinases. The specific substitutions dictate the target profile.
| Kinase Target | Therapeutic Area | Example Derivative Activity (IC₅₀) | Reference |
| Haspin Kinase | Oncology | 14 nM (for derivative 8l) | [6] |
| CDK9/CyclinT | Oncology | Micromolar to nanomolar range | [6] |
| FMS Kinase (CSF-1R) | Oncology, Inflammatory Disorders | 30 nM (for derivative 1r) | [7] |
| Focal Adhesion Kinase (FAK) | Oncology | 19.1 nM (for derivative 18h) | [8] |
| GSK-3β | Oncology, Neurological Disorders | Potent dual inhibition with Haspin | [2] |
| LmCK1 (Leishmania major) | Leishmaniasis | Potent inhibition by disubstituted derivatives | [2] |
Note: The IC₅₀ values listed are for optimized derivatives synthesized from the broader 7-azaindole class, illustrating the potential of compounds originating from this scaffold.
Experimental Protocols for Biological Characterization
To empower researchers utilizing this compound for drug discovery, we provide the following validated, step-by-step protocols for assessing the biological activity of its novel derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a common method for screening kinase inhibitors.
Principle: The amount of ADP formed in a kinase reaction is measured. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used by luciferase to generate light. The luminescence signal is proportional to the ADP concentration and, therefore, to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve test compounds (synthesized from the core scaffold) in 100% DMSO to create 10 mM stock solutions.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute these stocks into the appropriate aqueous assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the appropriate kinase buffer containing the target kinase (e.g., FAK, CDK9) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in buffer) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP at their Kₘ concentration.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 for FAK inhibitors) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Conclusion
This compound represents a cornerstone synthetic intermediate for modern medicinal chemistry. While not an active agent in itself, its true value is realized through the strategic derivatization of its 7-azaindole core. This scaffold's proven ability to act as a high-affinity hinge-binding motif for a multitude of protein kinases provides a validated foundation for the design of next-generation targeted therapeutics. The synthetic handles inherent to its structure, combined with the robust biological assessment protocols detailed herein, provide researchers and drug development professionals with a clear and powerful pathway to discover novel and potent inhibitors for oncology and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Scaffold for Kinase Inhibitor Drug Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, nucleus has emerged as a versatile and potent scaffold for kinase inhibition. This technical guide provides an in-depth analysis of a specific, highly functionalized derivative, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, as a foundational platform for the design and synthesis of novel kinase inhibitors. We will explore its synthesis, mechanism of action, structure-activity relationships, and the experimental workflows required to advance derivatives from concept to validated leads.
Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition
The human kinome comprises over 500 protein kinases, making them one of the largest and most therapeutically relevant gene families.[4] The majority of kinase inhibitors developed to date are ATP-competitive, targeting the highly conserved ATP-binding site.[5][6][7] This conservation presents both an opportunity and a challenge: an opportunity to develop broad-spectrum inhibitors or scaffolds that can be adapted to multiple targets, and a challenge to achieve selectivity and avoid off-target effects.[4][6]
In this context, privileged scaffolds like the azaindole core are invaluable.[8][9] Azaindoles are bioisosteres of purines and indoles, containing a fused pyridine and pyrrole ring.[8] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer is particularly well-known, forming the core of the FDA-approved BRAF inhibitor Vemurafenib.[5][7] The this compound scaffold, a functionalized 6-azaindole, offers a distinct yet related framework with unique properties for developing a new generation of potent and selective kinase inhibitors.
The 6-Azaindole Core: A Structural and Chemical Analysis
The this compound scaffold possesses several key features that make it an exceptional starting point for medicinal chemistry campaigns.
-
Hinge-Binding Motif : The pyrrolo[2,3-c]pyridine core acts as an excellent mimic of the adenine base of ATP. The pyrrole N-H group serves as a hydrogen bond donor, while the adjacent pyridine nitrogen (N6) acts as a hydrogen bond acceptor.[5][7] This bidentate hydrogen bonding capability allows it to anchor firmly into the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
Vectors for Optimization : The scaffold is decorated with functional groups at strategic positions that serve as chemical handles for diversification:
-
C7-Chloro Group : This is a prime site for introducing substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Modifications at this position can be used to target the solvent-exposed region of the ATP pocket, often enhancing potency and modulating selectivity.
-
C2-Ethyl Carboxylate Group : This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides.[10][11] These modifications can form additional interactions within the ribose-binding pocket of the kinase, further refining the inhibitor's binding affinity and physicochemical properties.
-
Diagram: Core Scaffold and Key Features
Caption: Key functional regions of the core scaffold.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that can be achieved from commercially available starting materials. The following protocol is a representative example based on established methodologies.[10]
Protocol 1: Synthesis of this compound
Rationale: This synthesis involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The key step is a base-catalyzed condensation followed by a reductive cyclization.
Materials:
-
2,4-dichloro-3-nitropyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation. To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol at 0°C, add diethyl malonate (1.2 equivalents) dropwise. Stir the mixture for 30 minutes. Add a solution of 2,4-dichloro-3-nitropyridine (1.0 equivalent) in ethanol. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate which then attacks the electron-deficient pyridine ring, displacing the C4-chloride.
-
-
Step 2: Reaction Quench. Quench the reaction by pouring it into ice-water and acidify to pH ~5 with 1N HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Step 3: Work-up. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Step 4: Reductive Cyclization. Dissolve the crude intermediate in a mixture of ethanol and acetic acid (4:1). Add iron powder (5.0 equivalents) portion-wise. Heat the mixture to reflux for 4 hours.
-
Causality: Iron in acetic acid is a classic reagent for the reduction of a nitro group to an amine. The resulting amine undergoes a spontaneous intramolecular cyclization onto the adjacent ester carbonyl to form the pyrrole ring.
-
-
Step 5: Purification. Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 6: Final Chromatography. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.[10]
Mechanism of Action and Target Kinase Families
The primary mechanism of action for inhibitors derived from this scaffold is competitive inhibition at the ATP-binding site. The 6-azaindole core effectively occupies the adenine binding region, forming critical hydrogen bonds with the kinase hinge backbone.
Diagram: Kinase Hinge Binding```dot
Caption: Inhibition of the PI3K/AKT pathway by a scaffold-derived inhibitor.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the scaffold is essential for optimizing potency, selectivity, and pharmacokinetic (ADME) properties. The table below outlines a hypothetical SAR exploration based on common strategies in kinase inhibitor design. [12][13]
| Position Modified | R Group Example | Effect on Kinase Activity (Hypothetical) | Rationale |
|---|---|---|---|
| C7 | Phenyl | ++ | Introduces favorable pi-stacking interactions in the solvent-front region. |
| C7 | 4-Morpholinophenyl | +++ | The morpholine group can improve solubility and form additional H-bonds. |
| C2 (Amide) | -CONH(Cyclopropyl) | + | Small hydrophobic groups are often well-tolerated in the ribose pocket. |
| C2 (Amide) | -CONH(CH₂)₂-OH | ++ | The hydroxyl group can pick up a new hydrogen bond and improve solubility. |
| N1 | -CH₃ (Methyl) | +/- | N-alkylation can block the H-bond donor, which may be detrimental or beneficial depending on the target kinase's specific hinge conformation. [14]|
(Note: Potency changes are denoted as + (increase), - (decrease), or +/- (variable). This table is illustrative.)
Experimental Workflow for Inhibitor Development
Developing a lead compound from the core scaffold requires a rigorous and iterative cycle of design, synthesis, and testing.
Diagram: Drug Discovery Workflow
Caption: Iterative workflow for developing scaffold-based kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining inhibitor IC50 values. [15] Materials:
-
Kinase of interest, substrate peptide/protein, and ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (derived from the scaffold) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Dispense 50 nL of each serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2.5 µL of this solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Self-Validation: The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound is a highly versatile and promising scaffold for the development of novel kinase inhibitors. Its intrinsic ability to bind the kinase hinge region, combined with strategically placed chemical handles at the C2 and C7 positions, provides an ideal platform for generating large, diverse libraries of compounds. This allows for extensive exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties.
Future efforts will likely focus on applying this scaffold to a broader range of kinase targets, including those implicated in emerging disease areas. Furthermore, the core can be adapted for advanced inhibitor modalities, such as covalent inhibitors or proteolysis-targeting chimeras (PROTACs), expanding its therapeutic potential far beyond traditional ATP-competitive inhibition. The systematic and rigorous application of the synthetic and biological workflows outlined in this guide will be critical to unlocking the full potential of this privileged chemical scaffold.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 867034-10-4 [chemicalbook.com]
- 11. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrole - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
The Strategic Role of the 7-Chloro Moiety in Pyrrolopyridine Derivatives: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of 7-chloro-pyrrolopyridine derivatives, a pivotal scaffold in modern medicinal chemistry. We will dissect the causal relationships behind experimental choices, providing a framework for the rational design of potent and selective kinase inhibitors. This document is structured to provide not just a recitation of facts, but a logical narrative grounded in scientific integrity and field-proven insights.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a heterocyclic system that has garnered significant attention in drug discovery. Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of competitive kinase inhibitors.[1] Kinases, a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The pyrrolo[2,3-d]pyrimidine scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[1] Strategic substitution at various positions of the bicyclic ring system enables the optimization of interactions within the ATP-binding pocket of target kinases.
The Significance of the 7-Chloro Substituent: More Than Just a Halogen
The introduction of a chlorine atom at the 7-position of the pyrrolopyridine ring is a common and impactful strategy in the development of potent kinase inhibitors. This substitution is not arbitrary; it leverages the unique properties of halogens to enhance the pharmacological profile of the molecule. Halogen atoms, including chlorine, can influence a molecule's potency, selectivity, and overall drug-like properties.[2]
The 7-chloro moiety can contribute to the binding affinity of the inhibitor to its target kinase in several ways:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the pyrrolopyridine ring system, influencing its ability to form key hydrogen bonds and other interactions within the kinase's active site.
-
Steric Influence: The size of the chlorine atom can promote a favorable conformation of the inhibitor for binding to the target kinase.
-
Hydrophobic Interactions: The chloro group can participate in hydrophobic interactions with nonpolar residues in the ATP-binding pocket, contributing to the overall binding energy.
The strategic placement of a chlorine atom can lead to a significant enhancement in inhibitory potency and can also play a crucial role in achieving selectivity for a specific kinase over others.[2]
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of 7-chloro-pyrrolopyridine derivatives is a finely tuned interplay of substituents at various positions of the scaffold. Understanding the SAR at each position is critical for rational drug design.
Modifications at the 4-Position: The Gateway to the Hinge Region
The 4-position of the pyrrolo[2,3-d]pyrimidine core is a critical interaction point with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. The amino group at this position typically forms one or more hydrogen bonds with the backbone of the hinge region, a conserved interaction for many kinase inhibitors.
Substituents attached to the 4-amino group can significantly impact potency and selectivity. For instance, in a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, the nature and position of halogens on the benzylidene ring were found to be crucial for cytotoxic activity against various cancer cell lines.[2]
The 7-Position: The Role of the Chloro Group and Beyond
As previously discussed, the 7-chloro substituent is a key determinant of activity. While direct comparisons of 7-chloro versus other 7-substituents are not always systematically documented in single studies, analysis across the literature suggests its importance. For example, in the development of hematopoietic cell kinase (HCK) inhibitors, the basicity of the amine nitrogen, influenced by the overall electronic environment of the pyrrolo-pyrimidine ring, was found to be critical for the ionic bond formation with an aspartate residue in the active site.[3] The electron-withdrawing nature of a 7-chloro group can influence this basicity.
Substitutions on the Pyrrole Ring (5- and 6-positions): Fine-Tuning Selectivity and Potency
Modifications at the 5- and 6-positions of the pyrrole ring offer opportunities to explore interactions with the solvent-exposed region of the ATP-binding site and can be leveraged to enhance selectivity. For example, in the design of inhibitors for Plasmodium falciparum calcium-dependent protein kinases, bulky aromatic substituents at the C-5 position were explored to target a specific "bumped" pocket in the kinase, a strategy to achieve selectivity over human kinases.[4]
Quantitative Insights into Kinase Inhibition
The following table summarizes the inhibitory activities of representative 7-chloro-pyrrolopyridine derivatives against various kinases and cancer cell lines, providing a quantitative perspective on their SAR.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | IC50 (µM) | Reference |
| Compound 5e (2-Cl) | EGFR, Her2, VEGFR2, CDK2 | - | HepG2 | - | [2][5] |
| Compound 5k | EGFR | 79 | HepG2 | - | [2][6] |
| Her2 | - | - | - | [6] | |
| VEGFR2 | - | - | - | [6] | |
| CDK2 | 40-204 | - | - | [6] | |
| Compound 9a | JAK3 | 0.29 | - | - | [7] |
Note: This table is a compilation of data from multiple sources and is intended to be illustrative. For detailed experimental conditions, please refer to the cited literature.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel 7-chloro-pyrrolopyridine derivatives relies on robust synthetic methodologies and accurate biological evaluation.
General Synthetic Scheme
The synthesis of 7-chloro-pyrrolopyridine derivatives often starts from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8] A generalized synthetic route is depicted below.
Caption: Generalized synthetic workflow for 7-chloro-pyrrolopyridine derivatives.
A common synthetic approach involves the initial protection or substitution at the 7-position, followed by functionalization at other positions of the pyrrolopyrimidine core. For example, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 5- or 6-positions. The final step often involves a nucleophilic aromatic substitution at the 4-position to introduce the desired amine side chain.[4]
Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol outlines a general procedure for a luminescence-based kinase assay, a common method for high-throughput screening of kinase inhibitors. This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal corresponds to greater inhibition.[9]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
7-Chloro-pyrrolopyrimidine test compounds
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and wells without kinase as a background control.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mix to all wells except the background controls.
-
ATP Addition and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
7-Chloro-pyrrolopyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Signaling Pathways and Mechanism of Action
7-Chloro-pyrrolopyridine derivatives exert their therapeutic effects by inhibiting specific kinases involved in aberrant signaling pathways that drive disease progression.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the immune response and hematopoiesis. The JAK-STAT pathway, when dysregulated, is implicated in autoimmune diseases and myeloproliferative neoplasms. 7-Chloro-pyrrolopyrimidine derivatives have been developed as potent and selective JAK inhibitors.[7]
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by 7-chloro-pyrrolopyridine derivatives.
Src Family Kinase Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that are key regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Overactivation of SFKs is frequently observed in various cancers. Pyrrolopyrimidine derivatives have been developed as potent inhibitors of SFKs.[11]
Conclusion and Future Perspectives
The 7-chloro-pyrrolopyridine scaffold has proven to be a highly valuable framework for the development of potent and selective kinase inhibitors. The strategic incorporation of the 7-chloro moiety, coupled with systematic modifications at other positions of the pyrrolopyrimidine core, has led to the discovery of promising drug candidates for the treatment of cancer and inflammatory diseases.
Future research in this area will likely focus on:
-
Enhanced Selectivity: Designing inhibitors with even greater selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that can overcome resistance mechanisms that emerge during therapy.
-
Novel Kinase Targets: Exploring the potential of 7-chloro-pyrrolopyridine derivatives to inhibit other, less-explored kinase targets.
-
Advanced Drug Delivery: Investigating novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
By continuing to apply the principles of rational drug design and leveraging a deep understanding of the structure-activity relationships, the full therapeutic potential of 7-chloro-pyrrolopyridine derivatives can be realized.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors and other therapeutic agents.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions make it a highly valuable starting point for drug discovery programs.[1][2] This guide provides an in-depth, technically-focused workflow for the in silico modeling of derivatives based on the versatile starting block, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. We will move beyond a simple recitation of methods to explore the causal logic behind experimental design, data interpretation, and candidate selection in a modern computational drug discovery pipeline.[3][4][5][6]
The Strategic Value of the 7-Azaindole Core
The 7-azaindole scaffold is structurally analogous to the adenine fragment of ATP, making it an excellent hinge-binding motif for protein kinases.[7] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH group acts as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[2] This foundational interaction is a key reason why numerous 7-azaindole derivatives have been investigated as inhibitors for over 90 different kinases, covering a vast portion of the human kinome.[2][7]
Our starting point, this compound, is a strategic choice. The chlorine atom at the 7-position provides a reactive handle for nucleophilic aromatic substitution, while the ethyl carboxylate at the 2-position offers another site for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The Integrated In Silico Workflow: A Strategy for Success
A robust computational strategy does not treat modeling techniques as isolated steps but as an integrated, self-validating workflow. Each stage informs the next, progressively filtering a large virtual library down to a small number of high-priority candidates for synthesis and biological testing.
Caption: Integrated workflow for in silico drug discovery.
Phase 1: Virtual Library Generation and Target Preparation
Designing the Virtual Derivative Library
The initial step involves the computational enumeration of a focused library of derivatives from our core scaffold. This is not a random process. R-groups should be selected based on established medicinal chemistry principles, such as those found in known kinase inhibitors (e.g., substituted phenyl rings, morpholines, piperazines) and fragments that can form additional beneficial interactions like hydrogen bonds or hydrophobic contacts.
Protocol: Virtual Library Enumeration
-
Scaffold Definition: Define the this compound core in a suitable format (e.g., SMILES).
-
Reaction Site Specification: Identify the primary points of diversification: the C7-chloro position (for substitution) and the C2-carboxylate (for amide formation).
-
R-Group Library Curation: Compile a library of synthons (R-groups) as SMILES or SDF files. Prioritize commercially available building blocks to ensure synthetic tractability.
-
Combinatorial Enumeration: Use cheminformatics software (e.g., RDKit in Python) to computationally perform the specified reactions, generating a virtual library of thousands of derivatives.
-
Library Filtering: Apply initial filters based on physicochemical properties (e.g., Lipinski's Rule of Five) to remove compounds with a low probability of being drug-like.
Target Selection and Structure Preparation
The choice of a biological target is paramount. For this scaffold, a protein kinase is a logical choice.[1] Let's assume we are targeting a specific kinase, for which an X-ray crystal structure is available in the Protein Data Bank (PDB).
Protocol: Protein Preparation
-
PDB Structure Acquisition: Download the crystal structure (e.g., PDB ID: 4JPS for PI3Kα).[8][9]
-
Structural Cleaning (Causality): The raw PDB file is not a simulation-ready model. It must be cleaned by removing water molecules not involved in binding, co-solvents, and crystallographic artifacts. This is critical because these elements can interfere with ligand docking.[8]
-
Protonation and Tautomerization: Assign correct protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) at a physiological pH (e.g., 7.4). This step is fundamentally important as incorrect protonation can abolish key hydrogen bonds, leading to inaccurate docking poses.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes present in the crystal structure. The backbone is typically constrained to preserve the experimentally determined conformation.
Phase 2: Structure-Based Screening and Validation
Molecular Docking: Predicting Binding Modes
Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's active site and assigns a score to estimate binding affinity.[10][11] This is the primary high-throughput filter in our workflow.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. biochem158.stanford.edu [biochem158.stanford.edu]
- 4. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
An In-Depth Technical Guide to Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a common motif in biologically active compounds. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the pyridine ring in 7-azaindole can modulate the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This strategic modification has led to the successful development of several approved drugs, particularly in the area of oncology. This compound serves as a crucial building block in the synthesis of more complex molecules targeting a variety of biological pathways. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a discussion of its applications in drug discovery.
Molecular Structure and Properties
The structure of this compound, with the IUPAC name this compound, is characterized by a fused pyrrolopyridine bicyclic system. The chlorine atom at the 7-position and the ethyl carboxylate group at the 2-position are key functional groups that allow for further chemical modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | |
| Molecular Weight | 224.65 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | 152-157 °C | [1] |
| CAS Number | 867034-10-4 | [1] |
Solubility and Lipophilicity
While quantitative solubility data for this compound in various solvents is not extensively reported in the literature, its structural features suggest it is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, methanol, and tetrahydrofuran, which are used in its synthesis and purification.[1] The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), is a critical parameter in drug design. A predicted XlogP value for the related compound 7-chloro-1H-pyrrolo[2,3-c]pyridine is 1.8, suggesting moderate lipophilicity. The addition of the ethyl carboxylate group would likely increase this value.
Acidity/Basicity (pKa)
The pKa of the 7-azaindole scaffold is influenced by the position of the nitrogen atom in the pyridine ring. For the parent 7-azaindole, the pKa of the pyridine nitrogen has been reported to be around 4.6, making it less basic than pyridine itself. The acidity of the pyrrole N-H proton is generally low, with a pKa of around 17.5 for pyrrole. The electron-withdrawing nature of the ethyl carboxylate and chloro substituents on the this compound molecule would be expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the pyrrole N-H. The pKa of 7-azaindole has been calculated to be 3.67.[2]
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in CD₃OD shows the following key shifts:
-
A triplet for the methyl protons of the ethyl group around δ 1.43 ppm.
-
A quartet for the methylene protons of the ethyl group around δ 4.44 ppm.
-
A singlet for the proton at the 3-position of the pyrrole ring at approximately δ 7.27 ppm.
-
Two doublets for the pyridine ring protons at around δ 7.65 ppm and δ 7.95 ppm.[1]
-
Alkyl carbons of the ethyl group between δ 14-18 ppm (CH₃) and δ 58-62 ppm (CH₂).
-
Aromatic and heteroaromatic carbons in the region of δ 100-160 ppm.
-
The carbonyl carbon of the ester at approximately δ 160-175 ppm.[3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 225, corresponding to the molecular formula C₁₀H₁₀ClN₂O₂⁺.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Based on data from similar compounds, these would include:
-
N-H stretching of the pyrrole ring, typically in the range of 3200-3400 cm⁻¹.
-
C-H stretching of the aromatic and alkyl groups around 2900-3100 cm⁻¹.
-
C=O stretching of the ethyl ester, a strong band around 1700-1730 cm⁻¹.
-
C=C and C=N stretching of the aromatic rings in the 1400-1600 cm⁻¹ region.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for its availability as a research chemical and building block. A representative synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Condensation Reaction
-
To a suspension of potassium ethoxide in diethyl ether, slowly add diethyl oxalate. The reaction is slightly exothermic.
-
Stir the mixture until a homogeneous solution is formed, which may then become a slurry.
-
Add solid 2-chloro-4-methyl-3-nitropyridine to the reaction mixture.
-
Stir the resulting dark purple mixture at room temperature for an extended period (e.g., 21 hours).
-
The product of this step, a potassium salt intermediate, can be isolated by filtration and used in the next step without further purification.[1]
Step 2: Reductive Cyclization
-
Dissolve the potassium salt intermediate from the previous step in acetic acid.
-
Add iron powder to the solution.
-
Heat the reaction mixture to 60°C and stir for several hours (e.g., 18.5 hours).[1]
-
After the reaction is complete, as monitored by a suitable technique like TLC, the mixture is worked up. This typically involves filtration to remove the iron salts and extraction of the product into an organic solvent.
-
The crude product is then purified, commonly by column chromatography on silica gel, to yield this compound as a yellow solid.[1]
Applications in Drug Discovery and Development
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors
A significant application of 7-azaindole derivatives is in the development of protein kinase inhibitors. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP. The chloro and ethyl carboxylate groups on this compound provide convenient handles for further chemical elaboration to create potent and selective kinase inhibitors for various therapeutic targets, including those in oncology.
Other Therapeutic Areas
Beyond kinase inhibition, 7-azaindole derivatives have been explored for a variety of other therapeutic applications, including as antiviral agents, anti-inflammatory agents, and central nervous system-active compounds. The versatility of the 7-azaindole core allows for the generation of large libraries of compounds for screening against diverse biological targets.
Caption: Applications of this compound in drug discovery.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its 7-azaindole core provides a valuable scaffold for the design of potent and selective modulators of various biological targets, most notably protein kinases. This in-depth guide has provided a comprehensive overview of its known physicochemical properties, a detailed synthetic protocol, and a summary of its applications. Further research to fully characterize this compound, including obtaining detailed crystallographic and thermal analysis data, will undoubtedly enhance its utility for researchers and scientists in the pharmaceutical industry.
References
Unlocking the Therapeutic Potential of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the therapeutic potential of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. While direct biological data on this specific molecule is limited, its core structure, the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold, is a highly privileged fragment in modern medicinal chemistry. This document synthesizes existing knowledge on related compounds to propose high-probability therapeutic targets and outlines a comprehensive, technically-grounded strategy for their experimental validation.
The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition
The 7-azaindole ring system is a bioisostere of indole and purine, and its unique arrangement of a pyridine nitrogen and a pyrrole NH group makes it an exceptional "hinge-binding" motif for protein kinases.[1][2] This bidentate hydrogen bonding interaction with the kinase hinge region, a critical component of the ATP-binding site, is a foundational principle for designing potent and selective kinase inhibitors.[1] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example of a successful drug developed from a 7-azaindole fragment.[1]
The subject of this guide, this compound, possesses this key 7-azaindole core. The ethyl carboxylate group at the 2-position and the chlorine atom at the 7-position serve as crucial chemical handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[3]
High-Probability Therapeutic Targets: A Focus on the Human Kinome
Given the established role of the 7-azaindole scaffold, the most promising therapeutic targets for derivatives of this compound are within the human protein kinase family. Deregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Based on extensive research into analogous compounds, the following kinase families are proposed as primary targets for investigation:
-
Serine/Threonine Kinases:
-
RAF Kinases (e.g., B-RAF): Mutated B-RAF is a key driver in melanoma and other cancers.[1]
-
Cyclin-Dependent Kinases (e.g., CDK9): CDK9 is involved in transcriptional regulation and is a target in oncology.[4]
-
Aurora Kinases: These play crucial roles in mitosis and are targets for cancer therapy.[2]
-
Pim Kinases (Pim-1, -2, -3): These are implicated in cell cycle progression and apoptosis, making them attractive cancer targets.[1]
-
-
Tyrosine Kinases:
-
SRC Family Kinases: Involved in various signaling pathways controlling cell proliferation, differentiation, and survival.[5]
-
ABL Kinase: A key target in chronic myeloid leukemia.[5]
-
Janus Kinases (JAKs, e.g., JAK2): Central to cytokine signaling and implicated in myeloproliferative disorders and inflammation.[2]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in tumor development.[6]
-
FMS Kinase (CSF-1R): A receptor tyrosine kinase overexpressed in various cancers and involved in inflammatory disorders.[7]
-
The following diagram illustrates the central role of kinases in cellular signaling and their potential as therapeutic targets.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
This technical guide provides an in-depth spectroscopic characterization of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 867034-10-4), a key heterocyclic building block in modern medicinal chemistry.[1] The unique arrangement of its fused pyrrole and pyridine rings, combined with strategic functionalization, makes it a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] An unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data.
This document moves beyond a simple recitation of data, offering a holistic analysis that integrates Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind the observed spectroscopic behavior, provides field-proven experimental protocols, and presents data in a clear, comparative format, empowering researchers and drug development professionals with a definitive reference for this compound.
Molecular Structure
The foundational step in any spectroscopic analysis is understanding the molecule's architecture. The structure, consisting of a 7-azaindole core chlorinated at the 7-position and bearing an ethyl carboxylate group at the 2-position, dictates the spectroscopic signatures we will explore.
References
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Cornerstone Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive overview of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, chemical reactivity, and pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery.[1] Its structure is a bioisosteric analog of both indole and the purine core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active sites of numerous enzymes, particularly protein kinases.[2]
The significance of the 7-azaindole scaffold is underscored by its presence in FDA-approved drugs like Vemurafenib, a potent BRAF kinase inhibitor for the treatment of melanoma.[2] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring act as a bidentate hydrogen bond donor and acceptor, respectively, forming critical interactions with the hinge region of the kinase ATP-binding pocket.[2] This inherent binding capability makes the 7-azaindole core an exceptional starting point for the design of potent and selective kinase inhibitors.[1][2]
Synthesis of this compound
The title compound, this compound (CAS No: 867034-10-4), serves as a strategically functionalized starting material.[3][4] While various synthetic routes to pyrrolopyridines exist, a common approach involves the construction of the bicyclic ring system followed by targeted functionalization.
A representative synthesis often begins with a substituted pyridine derivative, which undergoes cyclization to form the pyrrole ring. Subsequent chlorination and esterification steps yield the final product. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[5]
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. This compound | Chemrio [chemrio.com]
- 4. This compound | 867034-10-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Suzuki-Miyaura Cross-Coupling
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This makes 7-azaindole derivatives potent and selective inhibitors for a range of biological targets, including kinases, which are pivotal in oncology and inflammation research. Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a key building block in the synthesis of these complex molecules. The chlorine atom at the 7-position provides a reactive handle for carbon-carbon bond formation, enabling the introduction of diverse aryl and heteroaryl substituents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its place in the synthetic chemist's toolbox. This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the arylation of this compound, a critical transformation for the generation of novel pharmaceutical leads.
Understanding the Reaction: The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, this compound). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is critical to facilitate this step.[2][3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The exact mechanism of transmetalation can be complex and is influenced by the nature of the base, solvent, and ligands.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
The Privileged Scaffold: Application Notes for Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Fragment-Based Drug Design
Introduction: The Power of the Fragment-Based Approach and the 7-Azaindole Core
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[3] These initial hits serve as high-quality starting points for the rational, structure-guided evolution into potent, drug-like lead candidates.[4] This approach allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[3]
Within the landscape of FBDD, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in bioactive compounds and their ability to interact with key biological targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a prime example, particularly in the realm of kinase inhibition.[5][6] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine hinge-binding motif of ATP, making it an exceptional starting point for kinase inhibitor design.[7] The successful development of drugs like Vemurafenib, a BRAF kinase inhibitor, originated from a simple 7-azaindole fragment, underscoring the scaffold's potential.
This guide focuses on a specific, strategically functionalized member of this class: Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . This fragment combines the privileged 7-azaindole core with synthetically tractable handles, making it an ideal candidate for FBDD campaigns. The chlorine atom at the 7-position and the ethyl ester at the 2-position provide versatile vectors for chemical elaboration, allowing researchers to systematically "grow" the fragment into the target's binding site to achieve high potency and selectivity.[8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on leveraging this fragment in an FBDD workflow, from initial screening and hit validation to lead optimization.
Physicochemical Properties and Library Design Considerations
The success of an FBDD campaign begins with the quality of the fragment library. This compound is an excellent candidate for inclusion in a general or kinase-focused fragment library due to its adherence to the "Rule of Three" (Ro3), a guiding principle for fragment design.[3][9]
| Property | Guideline (Rule of Three) | This compound | Justification for FBDD Suitability |
| Molecular Weight (MW) | ≤ 300 Da | 225.65 g/mol | Low complexity increases the probability of finding a complementary fit within a protein binding site. |
| cLogP | ≤ 3 | ~2.5 (estimated) | Ensures adequate aqueous solubility, which is critical for biophysical screening assays often run at high fragment concentrations (µM to mM range).[9][10] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (pyrrole N-H) | Provides a key interaction point without excessive polarity that could hinder cell permeability later in optimization. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (pyridine N, ester C=O) | Offers multiple points for directed interactions with the target protein. |
| Rotatable Bonds | ≤ 3 | 2 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.[3] |
When incorporating this fragment into a library, it is crucial to ensure high purity (>95%) and solubility. Stock solutions are typically prepared in DMSO at a high concentration (e.g., 100 mM), and quality control should confirm stability under storage and assay conditions.[11]
The FBDD Workflow: A Step-by-Step Guide
The journey from fragment to lead is a multi-stage process that relies on a cascade of biophysical techniques and medicinal chemistry. The core principle is the use of orthogonal methods to validate hits, ensuring that observed binding is genuine and not an artifact of a particular assay.[12]
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 1: Primary Screening and Hit Identification
The initial goal is to rapidly screen a fragment library to identify compounds that bind to the target protein. Because fragments bind weakly (high µM to mM affinity), sensitive biophysical techniques are required.[13]
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is a high-throughput, label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events.[11][14]
1. Materials:
-
Biacore T200 or 8K instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (e.g., a protein kinase) in a suitable buffer (e.g., HBS-EP+)
-
Fragment library, including this compound, solubilized in 100% DMSO.
-
Running buffer: HBS-EP+ with 2-5% DMSO (DMSO concentration must be precisely matched between samples and running buffer to avoid artifacts).[15]
2. Procedure:
-
Immobilization: Immobilize the target protein onto the CM5 sensor chip via standard amine coupling to a density that will yield a theoretical maximum response (Rmax) appropriate for small molecule detection. A reference flow cell should be prepared by activating and deactivating the surface without protein.
-
Fragment Preparation: Prepare fragment plates by diluting stock solutions into running buffer to the desired screening concentration (e.g., 50-200 µM).
-
Screening: Inject fragments over the target and reference flow cells. A typical cycle includes a 30-60 second contact time followed by a 60-120 second dissociation phase.[11]
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified as fragments that produce a binding response significantly above the baseline noise.
3. Causality and Insights:
-
Why SPR first? SPR offers high throughput and sensitivity, making it ideal for primary screening of thousands of fragments.[14] It provides initial confirmation of a direct physical interaction.
-
Why the reference cell? This is critical to eliminate false positives arising from non-specific binding to the chip surface or bulk refractive index changes.
-
What to look for: A "hit" is a fragment that shows a concentration-dependent binding response. The shape of the sensorgram can provide preliminary information about binding kinetics.
Part 2: Hit Validation and Characterization
A hit from a primary screen is not a guarantee of a viable starting point. It is essential to confirm the binding event using an orthogonal technique that relies on a different physical principle. This step is crucial for eliminating false positives and building confidence in the hits.[9][12]
Protocol 2: NMR Spectroscopy for Hit Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for hit validation as it can unambiguously confirm binding in solution and provide structural information about the binding site.[3] Protein-observed (e.g., ¹H-¹⁵N HSQC) or ligand-observed (e.g., Saturation Transfer Difference) experiments can be used.
1. Materials:
-
NMR spectrometer (600 MHz or higher) with a cryoprobe.
-
Isotopically labeled protein (¹⁵N-labeled for HSQC experiments).
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
Fragment hits from the primary screen.
2. Procedure (¹H-¹⁵N HSQC):
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50 µM) in NMR buffer. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Fragment Addition: Add a fragment hit (e.g., this compound) to the protein sample at a specific molar excess (e.g., 10- to 20-fold).
-
Second Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Overlay the two spectra. Binding is confirmed if specific peaks (amide resonances) shift their position. These are known as Chemical Shift Perturbations (CSPs). The residues experiencing the largest CSPs are likely at or near the fragment's binding site.
3. Causality and Insights:
-
Why HSQC? This protein-observed method is extremely sensitive to changes in the chemical environment of the protein upon ligand binding.[16] It not only confirms binding but also maps the interaction site on the protein.
-
Why ¹⁵N-labeling? Isotopic labeling is necessary to resolve the signals from the hundreds of amide protons in the protein, allowing for residue-specific analysis.
-
What does a CSP mean? A CSP indicates that the fragment is binding in proximity to that specific amino acid residue, altering its local magnetic environment. This information is invaluable for subsequent structure-based design.
Protocol 3: X-ray Crystallography for Structural Characterization
The gold standard for FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein.[10][17] This provides a definitive, atomic-level view of the binding mode, revealing the key interactions that can be leveraged for optimization.[18]
1. Materials:
-
Purified, crystallizable target protein.
-
Crystallization screening kits and reagents.
-
Fragment hits.
-
Synchrotron X-ray source.
2. Procedure (Crystal Soaking):
-
Protein Crystallization: Grow high-quality crystals of the target protein.
-
Soaking: Prepare a solution of the fragment hit (e.g., 1-10 mM) in a cryoprotectant-compatible buffer. Transfer a protein crystal into this solution and allow it to soak for a period ranging from minutes to hours. The crystal must be stable in the presence of DMSO or other solvents used for the fragment.[5]
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Solution: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. The presence of the bound fragment will be evident in the resulting electron density maps.
3. Causality and Insights:
-
Why X-ray? It provides the most detailed and unambiguous information about the binding pose, orientation, and specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.[17][19]
-
Why soaking? Soaking pre-grown crystals is often faster and less labor-intensive than co-crystallization (crystallizing the protein in the presence of the fragment).
-
What does the structure tell us? The crystal structure reveals unoccupied pockets adjacent to the bound fragment, providing a roadmap for the medicinal chemist to design modifications that can "grow" the fragment to engage these new regions and increase affinity.[4]
Part 3: Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is understood, the next phase is to evolve it into a potent lead compound. This is an iterative process of design, synthesis, and testing, guided by the structural data.[1][20]
Key Metrics for Optimization
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of heavy atoms, N). It is a crucial guide in FBDD, as the goal is to add functionality that contributes significantly to binding without adding unnecessary bulk.[21]
-
Formula: LE = (1.4 * pActivity) / N (where pActivity is -log(IC₅₀ or Kᵢ))
-
A good fragment hit should have an LE of ≥ 0.3. During optimization, medicinal chemists strive to maintain or improve LE as the molecule grows.
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (cLogP or LogD), helping to guide optimization toward compounds with a better balance of properties and a lower risk of off-target toxicity.
-
Formula: LLE = pActivity - cLogP
-
An LLE > 5 is often considered a desirable goal.
Fragment Elaboration Strategies
The functional handles on this compound make it amenable to several elaboration strategies.
Figure 2: Common strategies for evolving a fragment hit into a lead compound.
1. Fragment Growing: This is the most common strategy, where the initial fragment is extended to engage adjacent pockets in the binding site.[1] The crystal structure is essential for guiding this process.
-
Synthetic Handle: The 7-chloro position on the pyridine ring is an excellent site for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8] This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents to probe nearby pockets.
-
Example Protocol (Suzuki Coupling):
-
To a solution of this compound in a solvent like 1,4-dioxane/water, add an appropriate boronic acid or ester.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Purify the product by chromatography.
-
2. Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two can be connected with a chemical linker. This can lead to a dramatic increase in affinity due to the additive binding energies and a favorable change in entropy.[1]
-
Synthetic Handle: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with an amine-containing linker using standard peptide coupling reagents (e.g., HATU, EDC), which in turn can be attached to the second fragment.
3. Fragment Merging: If two fragments are found to bind in overlapping sites, a new molecule can be designed that incorporates the key binding features of both.
-
Synthetic Handle: Both the 7-chloro and 2-ester positions can be used to incorporate structural elements from another overlapping fragment, creating a novel, merged chemical entity.
Conclusion
This compound represents a high-quality, synthetically tractable starting point for fragment-based drug discovery campaigns, especially those targeting protein kinases. Its privileged 7-azaindole core provides a robust anchor into ATP binding sites, while its chloro and ester functionalities offer versatile vectors for rapid and structure-guided optimization. By employing a rigorous screening cascade of sensitive biophysical techniques and leveraging detailed structural insights, researchers can efficiently evolve this fragment into potent and selective lead compounds. The protocols and strategies outlined in this guide provide a comprehensive roadmap for unlocking the full potential of this valuable chemical tool in the pursuit of novel therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment library design, synthesis and expansion: nurturing a synthesis and training platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 17. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Robust and Versatile Protocols for N-Alkylation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Esters
Abstract
The 7-chloro-1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The functionalization of the pyrrole nitrogen (N-1 position) is a critical synthetic step that allows for the modulation of a compound's physicochemical properties, metabolic stability, and target engagement. This application note provides two detailed, field-proven protocols for the N-alkylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine esters, a key class of intermediates in drug discovery. We present a classical SN2 alkylation using a base and alkyl halide, and a Mitsunobu reaction utilizing an alcohol as the alkylating agent, offering researchers flexibility and reliability in their synthetic campaigns.
Introduction and Strategic Rationale
The 7-azaindole core is a bioisostere of indole, where the introduction of a nitrogen atom into the six-membered ring can enhance solubility and introduce a key hydrogen bond acceptor site, improving pharmacokinetic profiles.[1] N-alkylation of the pyrrole ring is a cornerstone strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of these scaffolds. The choice of the N-alkyl substituent can profoundly influence a molecule's lipophilicity, cell permeability, and interaction with its biological target.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive look into two primary methods for this crucial transformation. The protocols are presented not merely as a list of steps, but with an emphasis on the underlying chemical principles and causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Mechanistic Overview: Two Paths to N-Alkylation
The selection of an N-alkylation strategy often depends on the availability of the starting materials and the complexity of the desired alkyl group.
Method A: Direct SN2 Alkylation via Deprotonation
This is the most direct approach for introducing simple alkyl groups. The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5 for pyrrole itself) and is readily deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH).[2] The presence of an electron-withdrawing ester group on the pyrrole ring increases the acidity of the N-H proton, facilitating even smoother deprotonation. The resulting pyrrolide anion is a potent nucleophile that readily displaces a halide or other leaving group from an electrophile in a classical SN2 reaction.[3] This method is highly reliable, scalable, and kinetically controlled to favor N-1 alkylation.[3]
Method B: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative when the desired alkyl group is sourced from a primary or secondary alcohol.[4][5] This redox-condensation reaction involves the in-situ activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[4] The azaindole acts as the nucleophile, attacking the activated alcohol. A key feature of this reaction is the clean inversion of stereochemistry at a chiral alcohol center, making it invaluable for complex natural product and chiral drug synthesis.[4] While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which necessitates careful purification.[6]
General Experimental Workflow
A successful synthesis relies on a systematic and logical progression of steps. The following workflow is applicable to both protocols described in this note.
Caption: General workflow for the N-alkylation of 7-azaindole esters.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive, flammable solid; handle under an inert atmosphere. DIAD and DEAD are potential sensitizers.
Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes the reaction of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with ethyl bromoacetate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Eq. |
| This compound | N/A | 224.64 g/mol | 225 mg | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 44 mg | 1.1 |
| Ethyl Bromoacetate | 105-36-2 | 167.00 g/mol | 184 mg (122 µL) | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 5 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~50 mL | - |
| Saturated aq. NH₄Cl | 12125-02-9 | - | ~20 mL | - |
| Brine | N/A | - | ~20 mL | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (225 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (44 mg of 60% dispersion, 1.1 mmol) in one portion.
-
Expert Insight: The addition of NaH will cause hydrogen gas evolution. Allow the mixture to stir at 0 °C for 20-30 minutes, or until bubbling ceases, to ensure complete formation of the sodium salt.
-
-
Alkylation: Add ethyl bromoacetate (122 µL, 1.1 mmol) dropwise to the cooled suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (25 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (25 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol describes the reaction of this compound with benzyl alcohol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Eq. |
| This compound | N/A | 224.64 g/mol | 225 mg | 1.0 |
| Benzyl Alcohol | 100-51-6 | 108.14 g/mol | 130 mg (124 µL) | 1.2 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 g/mol | 393 mg | 1.5 |
| Diisopropyl Azodicarboxylate (DIAD) | 2446-83-5 | 202.21 g/mol | 303 mg (306 µL) | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~50 mL | - |
| Saturated aq. NaHCO₃ | 144-55-8 | - | ~20 mL | - |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (225 mg, 1.0 mmol), benzyl alcohol (124 µL, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Dissolution: Add anhydrous THF (10 mL) and stir until all solids are dissolved.
-
Reaction Initiation: Cool the solution to 0 °C in an ice-water bath. Add DIAD (306 µL, 1.5 mmol) dropwise over 5-10 minutes.
-
Expert Insight: The addition of DIAD is exothermic and should be performed slowly to maintain temperature control. A color change (often to a milky white or pale yellow) is typically observed. The order of addition is critical; DIAD should be added last to the pre-mixed solution of the other reagents.[7]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and DIAD-hydrazine byproducts. Direct purification by flash column chromatography on silica gel is the most common method. A non-polar wash (e.g., with diethyl ether or a hexane/EtOAc mixture) may precipitate some of the triphenylphosphine oxide before chromatography.
Summary of Methods and Expected Outcomes
The choice between these two robust methods depends on the available starting materials. Both provide reliable access to the desired N-alkylated products.
Caption: Synthetic pathways for the N-alkylation of the 7-azaindole scaffold.
Representative Data (Hypothetical)
| Alkyl Group (R) | Method | Electrophile / Alcohol | Typical Yield | Key ¹H NMR Signal (N-CH₂) |
| -CH₂CO₂Et | A | Ethyl Bromoacetate | 75-90% | ~ δ 5.1 ppm (s, 2H) |
| Benzyl | B | Benzyl Alcohol | 70-85% | ~ δ 5.7 ppm (s, 2H) |
| Methyl | A | Iodomethane | 85-95% | ~ δ 3.9 ppm (s, 3H) |
| Isopropyl | B | Isopropanol | 60-75% | ~ δ 4.8 ppm (sept, 1H) |
Conclusion
The N-alkylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine esters is a fundamental transformation in the synthesis of novel therapeutics. The direct SN2 alkylation with sodium hydride and the Mitsunobu reaction represent two of the most powerful and versatile methods to achieve this goal. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can confidently and efficiently generate diverse libraries of N-substituted 7-azaindoles for biological evaluation, accelerating the drug discovery process.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in the Synthesis of Novel Antiviral Agents
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The global challenge of emerging and evolving viral diseases necessitates the continuous development of novel antiviral therapeutics. Among the most successful classes of antiviral drugs are nucleoside analogs, which act as chain terminators or inhibitors of viral polymerases. A particularly promising scaffold in this domain is the 7-deazapurine (pyrrolo[2,3-c]pyridine) core. The replacement of the N7 atom in the purine ring with a carbon atom alters the electronic properties of the molecule and provides a vector for further chemical modification, often leading to enhanced biological activity and improved selectivity.[1]
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a key heterocyclic building block that serves as a versatile precursor for the synthesis of a diverse range of 7-deazapurine nucleoside analogs.[2][3] Its strategic importance lies in the reactive sites it possesses: the chloro group at the 7-position, which can be readily displaced or involved in cross-coupling reactions, and the ester at the 2-position, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent antiviral agents, with a focus on the synthesis of precursors to compounds like GS-441524, the parent nucleoside of Remdesivir.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| CAS Number | 867034-10-4 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Molecular Weight | 224.65 g/mol | [4] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 152-157 °C | [4] |
| Solubility | Soluble in methanol, tetrahydrofuran | [4] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Synthetic Strategy: From Pyrrolopyridine to Antiviral Nucleoside Analog
The overarching synthetic strategy involves a multi-step process that transforms this compound into a functionalized 7-deazapurine nucleoside analog. The key transformations include the hydrolysis of the ester, glycosylation with a protected ribose derivative, and subsequent modifications of the heterocyclic core to introduce the desired functionalities for antiviral activity.
Caption: General synthetic workflow from the starting material to the final antiviral compound.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of antiviral nucleoside analogs from this compound.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent modifications or to prevent unwanted side reactions during glycosylation.
Causality: The carboxylic acid is a key intermediate. While direct glycosylation of the ester is possible, hydrolysis to the acid allows for a wider range of coupling chemistries and can improve the regioselectivity of the subsequent glycosylation step.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
3M Potassium hydroxide (KOH) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (1:1.2 v/v).[4]
-
To the stirred solution, add 3M KOH solution (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Dissolve the residue in deionized water.
-
Adjust the pH of the solution to approximately 3 with 6M HCl. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[4]
Expected Outcome: A yellow to off-white solid with a purity of >95% as determined by HPLC and NMR.
Protocol 2: Vorbrüggen Glycosylation of the 7-Deazapurine Core
Objective: To couple the 7-deazapurine base with a protected ribose derivative to form the crucial C-N glycosidic bond.
Causality: The Vorbrüggen glycosylation is a widely used and efficient method for the synthesis of nucleosides.[5] It typically involves the reaction of a silylated heterocyclic base with an acylated sugar in the presence of a Lewis acid catalyst. This method generally provides good yields and stereoselectivity for the desired β-anomer.
Caption: Simplified mechanism of Vorbrüggen glycosylation.
Materials:
-
7-Chloro-1H-pyrrolo[2,3-c]pyridine derivative (from Protocol 1 or other sources)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected ribose)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Nitrogen or argon gas inlet
-
Syringes and needles
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the 7-chloro-1H-pyrrolo[2,3-c]pyridine derivative (1.0 eq).
-
Add anhydrous MeCN, followed by BSA (2.0-3.0 eq).
-
Heat the mixture to 60-70 °C and stir until a clear solution is obtained, indicating complete silylation.
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1-1.2 eq) in anhydrous MeCN.
-
Cool the silylated base solution to 0 °C and add the protected ribose solution.
-
Add TMSOTf (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
Protocol 3: Amination of the 7-Chloro-pyrrolo[2,3-c]pyridine Nucleoside
Objective: To introduce an amino group at the 7-position, a common feature in many biologically active 7-deazapurine nucleosides.
Causality: The 7-amino group is crucial for mimicking the natural adenine base and for establishing key interactions with the target viral enzyme. The chloro group at this position serves as a good leaving group for nucleophilic aromatic substitution.
Materials:
-
7-Chloro-pyrrolo[2,3-c]pyridine nucleoside (from Protocol 2)
-
Ammonia in methanol (7N solution) or aqueous ammonia
-
1,4-Dioxane (if using aqueous ammonia)
-
Sealed tube or pressure vessel
-
Heating mantle or oil bath
Procedure:
-
Place the 7-chloro-pyrrolo[2,3-c]pyridine nucleoside (1.0 eq) in a sealed tube.
-
Add a solution of ammonia in methanol (7N) or a mixture of aqueous ammonia and 1,4-dioxane.
-
Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully open the sealed tube in a fume hood.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 7-amino-pyrrolo[2,3-c]pyridine nucleoside.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The antiviral activity of 7-deazapurine nucleoside analogs, such as the parent nucleoside of Remdesivir, GS-441524, stems from their ability to inhibit viral RNA-dependent RNA polymerase (RdRp).[6][7][8]
Caption: Mechanism of action of 7-deazapurine nucleoside analogs as viral RdRp inhibitors.
Once inside the host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[6] This triphosphate analog then competes with the natural nucleoside triphosphates (e.g., ATP) for incorporation into the growing viral RNA chain by the viral RdRp. The incorporation of the modified nucleoside leads to premature chain termination, thereby halting viral replication.[8]
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of 7-deazapurine nucleoside analogs with potent antiviral activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel antiviral compounds based on this privileged scaffold. The ability to functionalize both the heterocyclic core and the sugar moiety allows for the fine-tuning of the pharmacological properties of the resulting nucleosides. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel substitutions on the 7-deazapurine ring to overcome drug resistance and improve the therapeutic index of this important class of antiviral agents.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Utilizing Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure mimics the purine core of ATP, enabling it to act as an excellent "hinge-binding" motif within the kinase active site.[1][2] This guide provides a detailed technical overview and robust protocols for the strategic utilization of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , a versatile starting material, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore key synthetic transformations including palladium-catalyzed cross-coupling, N-alkylation, hydrolysis, and final-stage amide coupling, offering both the practical "how" and the mechanistic "why" to empower researchers in drug discovery.
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Most small-molecule kinase inhibitors are designed to compete with ATP for binding to the active site.[1][2] The 7-azaindole scaffold has proven to be a highly effective "privileged fragment" for this purpose.[1][3] As illustrated in Figure 1, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This bidentate hydrogen bonding interaction with the "hinge region" of the kinase provides a strong and specific anchoring point for the inhibitor.[1][2]
The success of this scaffold is exemplified by numerous compounds in clinical development and approved drugs, which utilize this core to achieve high potency and selectivity.[4][5][6] The strategic placement of various substituents around the 7-azaindole ring allows for the fine-tuning of inhibitory activity against specific kinases and the optimization of pharmacokinetic properties.[1][2]
Strategic Utility of this compound
This specific starting material is an ideal platform for library synthesis due to its three distinct, orthogonally reactive functional handles. Each site can be selectively modified to explore the chemical space around the scaffold and optimize biological activity.
-
C7-Chloro Group : This is the primary site for introducing significant diversity. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the installation of a wide array of aryl, heteroaryl, and amino substituents, which can be directed toward solvent-exposed regions or specific pockets of the ATP-binding site.
-
N1-Pyrrole Proton (N-H) : The pyrrole nitrogen is nucleophilic and can be readily alkylated or arylated.[7][8] Modification at this position can be crucial for disrupting or forming key interactions within the kinase active site, as well as for modulating the compound's physicochemical properties like solubility and cell permeability.[9]
-
C2-Ethyl Carboxylate : This ester serves as a stable, latent carboxylic acid. It is generally unreactive during modifications at the C7 and N1 positions. Following diversification of the core, the ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid.[10][11] This acid then becomes a versatile connection point for a final diversification step via amide bond formation with a vast library of commercially available amines.[12][13]
The overall synthetic strategy is visualized in the workflow below.
Core Synthetic Protocols
The following protocols are designed to be robust starting points. Researchers should note that optimization may be required for specific substrates.
Protocol 3.1: Saponification of the Ethyl Ester
Causality: This step is essential to unmask the carboxylic acid at the C2 position, transforming it from a passive group into a reactive handle for amide coupling. Basic hydrolysis is a classic and highly efficient method for this transformation.
Detailed Protocol:
-
Dissolve the ethyl ester starting material (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v, approx. 0.2 M).[10]
-
Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq., e.g., 3N solution) to the reaction mixture.[10]
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water and acidify to pH 3-4 with a 6N HCl solution.[10] A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 7-substituted-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[10][11] The product is often pure enough for the next step without further purification.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling (C7 Arylation)
Causality: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[14][15] It is tolerant of a wide range of functional groups and provides a reliable way to introduce aryl or heteroaryl moieties at the C7 position of the azaindole core.
Detailed Protocol:
-
To a dry reaction vessel, add the this compound (1.0 eq.), the desired arylboronic acid or ester (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).[14][16]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v, approx. 0.1 M).[15][16]
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[16]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C7-aryl substituted product.
Protocol 3.3: Buchwald-Hartwig Amination (C7 Amination)
Causality: This reaction provides a direct route to C-N bond formation, complementing the C-C bonds formed via Suzuki coupling.[17][18] It is indispensable for installing primary or secondary amine functionalities at the C7 position, which can serve as critical hydrogen bond donors or acceptors in the target kinase.
Detailed Protocol:
-
In a dry, inert atmosphere glovebox or Schlenk line, combine the this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.).[16][19]
-
Add anhydrous, degassed toluene or dioxane as the solvent (approx. 0.1 M).
-
Heat the reaction to 80-110 °C for 6-24 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the C7-amino substituted product.
Protocol 3.4: N-Alkylation of the Pyrrole
Causality: Alkylation of the pyrrole nitrogen is a straightforward way to modify the scaffold's properties. The choice of base is critical; a moderately strong base like potassium hydroxide or potassium carbonate is sufficient to deprotonate the pyrrole N-H, rendering it nucleophilic for reaction with an alkyl halide.[8][20]
Detailed Protocol:
-
Dissolve the N-H pyrrole starting material (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a base such as powdered potassium hydroxide (KOH, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) and stir for 30 minutes at room temperature.[8][20]
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.
-
Stir the reaction at room temperature (or with gentle heating to 50 °C if necessary) for 2-16 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-alkylated product.
Protocol 3.5: Amide Bond Formation
Causality: This is a crucial final step to append a wide variety of chemical groups to the core scaffold. Modern peptide coupling reagents like HATU or T3P activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine nucleophile to form a stable amide bond under mild conditions.[12][13]
Detailed Protocol:
-
Dissolve the carboxylic acid (from Protocol 3.1) (1.0 eq.) in DMF or DCM (approx. 0.2 M).
-
Add the desired primary or secondary amine (1.1 eq.).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Add the coupling agent, for example, T3P® (Propylphosphonic Anhydride, 50% solution in EtOAc, 1.5 eq.) or HATU (1.2 eq.).[12]
-
Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final compound by column chromatography or preparative HPLC.
Data Summary and Characterization
The successful synthesis of these inhibitors relies on careful execution and confirmation of structure at each step. The following table provides a summary of typical conditions for the key transformations.
| Transformation | Key Reagents | Typical Solvent | Temperature | Purpose |
| Ester Hydrolysis | KOH or NaOH | THF / MeOH / H₂O | Room Temp | Activate C2 for Amide Coupling |
| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane / H₂O | 80-110 °C | Install Aryl Groups at C7 |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃ / XPhos, NaOtBu | Toluene or Dioxane | 80-110 °C | Install Amino Groups at C7 |
| N-Alkylation | Alkyl Halide, KOH or K₂CO₃ | DMF or DMSO | 25-50 °C | Modify Scaffold Properties |
| Amide Coupling | Amine, T3P® or HATU, DIPEA | DMF or DCM | Room Temp | Final Stage Diversification |
Characterization: All intermediates and final products should be thoroughly characterized to confirm their identity and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 867034-10-4 [chemicalbook.com]
- 11. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Step-by-Step Synthesis of 7-Substituted Pyrrolo[2,3-c]pyridines
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structure, a bioisostere of indole, features a pyridine ring fused to a pyrrole ring, which imparts unique physicochemical properties such as improved solubility, metabolic stability, and target-binding interactions.[3] This scaffold is a core component of numerous biologically active molecules, including kinase inhibitors, antiproliferative agents, and therapeutics for neurodegenerative diseases like Alzheimer's.[2][4] Consequently, the development of robust and versatile synthetic routes to functionalize the 6-azaindole core, particularly at the C7 position, is of paramount interest to researchers in pharmaceutical and materials science.[5]
This guide provides a detailed overview and step-by-step protocols for the synthesis of 7-substituted pyrrolo[2,3-c]pyridines. The primary strategy discussed involves the initial formation of a halogenated pyrrolo[2,3-c]pyridine intermediate, which serves as a versatile linchpin for subsequent transition-metal-catalyzed cross-coupling reactions. This approach offers a reliable and modular pathway to a diverse array of C7-functionalized derivatives.
Strategic Overview: The Halogenation/Cross-Coupling Approach
Direct C-H functionalization at the C7 position of the pyrrolo[2,3-c]pyridine core can be challenging to achieve with high regioselectivity. A more established and flexible strategy involves a two-stage process:
-
Regioselective Halogenation : Introduction of a halogen atom (typically chlorine or bromine) at the C7 position of the pyridine ring. This step transforms a relatively inert C-H bond into a reactive C-X bond, creating a handle for cross-coupling.
-
Transition-Metal-Catalyzed Cross-Coupling : Utilization of the 7-halo-pyrrolo[2,3-c]pyridine intermediate in various palladium-catalyzed reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.[6]
This modular strategy allows for the late-stage introduction of diverse functional groups, making it highly amenable to the construction of chemical libraries for drug discovery programs.
Caption: Overall workflow for synthesizing 7-substituted pyrrolo[2,3-c]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Principle & Causality: This protocol describes the regioselective chlorination of the 6-azaindole core. N-Chlorosuccinimide (NCS) is an electrophilic chlorinating agent that preferentially reacts at the electron-rich C7 position of the pyridine ring. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the starting material and reagents.
| Materials & Reagents | Supplier | Grade | Notes |
| 1H-Pyrrolo[2,3-c]pyridine | Commercially Available | >98% | Starting Material |
| N-Chlorosuccinimide (NCS) | Commercially Available | >98% | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade | For Extraction |
| Saturated NaCl solution (Brine) | Lab Prepared | - | For Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ACS Grade | Drying Agent |
Step-by-Step Procedure:
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford 7-Chloro-1H-pyrrolo[2,3-c]pyridine as an off-white powder.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
NCS is a corrosive solid; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin and respiratory irritant.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Causality: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between a halide (our 7-chloro intermediate) and an organoboron compound (e.g., a boronic acid).[7] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the 7-aryl product and regenerate the catalyst.[7]
| Materials & Reagents | Supplier | Grade | Notes |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | From Protocol 1 | >97% | Starting Material |
| Arylboronic Acid | Commercially Available | >98% | Coupling Partner |
| Pd₂(dba)₃ | Commercially Available | Catalyst Grade | Palladium Pre-catalyst |
| SPhos | Commercially Available | Ligand Grade | Ligand |
| Potassium Phosphate (K₃PO₄) | Commercially Available | Anhydrous | Base |
| 1,4-Dioxane / Water | Commercially Available | Anhydrous / DI | Solvent System |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 7-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the palladium pre-catalyst Pd₂(dba)₃ (0.05 eq) and the ligand SPhos (0.1 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 7-aryl-1H-pyrrolo[2,3-c]pyridine.[8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Principle & Causality: This reaction enables the formation of C-N bonds between an aryl halide and an amine, a transformation that is otherwise difficult to achieve.[10] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., DavePhos, RuPhos) are often required to facilitate the challenging reductive elimination step that forms the final C-N bond. A strong, non-nucleophilic base like LiHMDS or NaOtBu is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[11][12]
| Materials & Reagents | Supplier | Grade | Notes |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | From Protocol 1 | >97% | Starting Material |
| Primary/Secondary Amine | Commercially Available | >98% | Coupling Partner |
| Pd(OAc)₂ or G3-Precatalyst | Commercially Available | Catalyst Grade | Palladium Source |
| DavePhos or RuPhos | Commercially Available | Ligand Grade | Ligand |
| LiHMDS or NaOtBu | Commercially Available | Reagent Grade | Base |
| Toluene or Dioxane | Commercially Available | Anhydrous | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with 7-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq), and the base (e.g., LiHMDS, 2.0 eq).
-
Add anhydrous toluene or dioxane, followed by the amine (1.2 eq).
-
Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude material via flash column chromatography to obtain the desired 7-amino-1H-pyrrolo[2,3-c]pyridine derivative.[11][13]
Data Summary: Exemplary 7-Substituted Pyrrolo[2,3-c]pyridines
The following table summarizes representative transformations for the synthesis of 7-substituted pyrrolo[2,3-c]pyridines, demonstrating the versatility of the cross-coupling approach.
| Entry | Starting Material | Coupling Partner | Reaction Type | Key Conditions | Product Structure | Yield (%) | Reference |
| 1 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O | 7-(4-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | 93% | [8] |
| 2 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Methylphenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O | 7-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine | 89% | [8] |
| 3 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂, DavePhos, LiHMDS, Toluene | N-phenyl-1H-pyrrolo[2,3-c]pyridin-7-amine | Good | [11] |
| 4 | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Morpholine | Buchwald-Hartwig | RuPhos-Pd-G3, LiHMDS, Dioxane | 4-(1H-pyrrolo[2,3-c]pyridin-7-yl)morpholine | Good | [11][12] |
| 5 | 7-Iodo-1H-pyrrolo[2,3-c]pyridine | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 7-(Phenylethynyl)-1H-pyrrolo[2,3-c]pyridine | Fair-Good | [14][15] |
Conclusion
The synthetic pathway involving initial halogenation followed by palladium-catalyzed cross-coupling reactions represents a highly effective and modular strategy for accessing a wide range of 7-substituted pyrrolo[2,3-c]pyridines. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust starting points for researchers aiming to synthesize novel derivatives of this medicinally important scaffold. Careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and purity, enabling the exploration of structure-activity relationships in drug development programs.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for the Strategic Functionalization of the C2 Position of the Pyrrolo[2,3-c]pyridine Ring
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery
The pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active molecules, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties. This modification can enhance solubility, modulate basicity, and provide an additional point for hydrogen bonding, all of which are critical for optimizing drug-receptor interactions.[1][2] Consequently, the 6-azaindole core is a cornerstone in the development of a multitude of therapeutic agents, particularly in oncology and neurodegenerative diseases, where it is often found in kinase inhibitors.[1]
The functionalization of the C2 position of the pyrrolo[2,3-c]pyridine ring is of paramount importance for tuning the biological activity and pharmacokinetic profile of these molecules. Substituents at this position can profoundly influence the molecule's interaction with its biological target. Therefore, the development of robust and versatile synthetic methodologies for the selective modification of the C2 position is a key focus for researchers in drug development.
This comprehensive guide provides detailed application notes and step-by-step protocols for the three primary strategies for the C2 functionalization of the pyrrolo[2,3-c]pyridine scaffold:
-
Halogenation and Subsequent Palladium-Catalyzed Cross-Coupling: A classic and highly reliable two-step approach.
-
Directed ortho-Metalation (DoM) via Lithiation: A powerful method for direct C-C and C-heteroatom bond formation.
-
Direct C-H Activation/Arylation: A modern, atom-economical approach for the direct introduction of aryl moieties.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.
Strategy 1: Halogenation and Suzuki-Miyaura Cross-Coupling
This two-step sequence is arguably the most widely employed and versatile method for introducing aryl and heteroaryl substituents at the C2 position. The strategy relies on the initial, regioselective installation of a halogen (typically bromine or iodine) at the C2 position, which then serves as a handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
N-Protection: The pyrrolo[2,3-c]pyridine nitrogen is acidic and can interfere with many organometallic reactions. Protection with groups like tert-butyloxycarbonyl (Boc) or sulfonyl derivatives is often necessary to prevent deprotonation and ensure selectivity.
-
Halogenation: Bromination is a common choice due to the good reactivity of the resulting C-Br bond in cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent.
-
Suzuki-Miyaura Coupling: This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient or sterically hindered coupling partners.[1][3]
Experimental Workflow Diagram:
Caption: Workflow for C2-Arylation via Halogenation and Suzuki Coupling.
Protocol 1.1: C2-Bromination of N-Boc-Pyrrolo[2,3-c]pyridine
Materials:
-
N-Boc-1H-pyrrolo[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
System for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add N-Boc-1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-N-Boc-1H-pyrrolo[2,3-c]pyridine.
Protocol 1.2: Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-Pyrrolo[2,3-c]pyridine
Materials:
-
2-Bromo-N-Boc-1H-pyrrolo[2,3-c]pyridine
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Standard laboratory glassware and magnetic stirrer with heating
-
System for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-N-Boc-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | A standard, reliable system for many substrates.[4] | [4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Highly active catalyst system, good for challenging couplings.[1] | [1] |
| XPhos Pd G2 | Cs₂CO₃ | Dioxane | 100 | Pre-catalyst, often shows high efficiency and reproducibility. | [4] |
Strategy 2: Directed ortho-Metalation (DoM) via C2-Lithiation
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyrrolo[2,3-c]pyridine, a directing group, often the N-protecting group itself, facilitates the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent. The resulting C2-lithiated species can then be quenched with a wide variety of electrophiles.
Causality Behind Experimental Choices:
-
Directing Group: An N-protecting group like Boc is effective in directing the lithiation to the C2 position.
-
Lithiation Reagent: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used strong bases. LDA is often preferred for its lower nucleophilicity, which can reduce side reactions.
-
Temperature: These reactions are performed at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and to control selectivity.
-
Electrophilic Quench: A wide range of electrophiles can be used, including aldehydes, ketones, alkyl halides, and sources of CO₂, allowing for the introduction of diverse functional groups.
Reaction Mechanism Diagram:
Caption: Mechanism of C2-Lithiation and Electrophilic Quench.
Protocol 2.1: C2-Lithiation and Quenching with an Aldehyde
Materials:
-
N-Boc-1H-pyrrolo[2,3-c]pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and magnetic stirrer
-
System for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of LDA: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Lithiation: In a separate flask, dissolve N-Boc-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the solution of the protected 6-azaindole via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the aldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Strategy 3: Direct C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy in modern organic synthesis due to its atom and step economy. This approach avoids the pre-functionalization (i.e., halogenation) of the starting material, directly coupling a C-H bond with a suitable partner. For the C2-arylation of pyrrolo[2,3-c]pyridines, palladium catalysis is the most common approach.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) salts like Pd(OAc)₂ are common precursors for the active catalyst.
-
Ligand: The choice of ligand is critical for reactivity and selectivity. Bidentate ligands, such as those based on bipyridine or phosphines, can be effective.
-
Oxidant: An oxidant is often required to regenerate the active palladium catalyst.
-
Directing Group: In many cases, a directing group on the pyrrole nitrogen is necessary to achieve high regioselectivity for the C2 position.
Conceptual Workflow Diagram:
Caption: Conceptual Workflow for Direct C-H Arylation.
Protocol 3.1: Generalized Protocol for Palladium-Catalyzed C2-H Arylation
Note: This is a generalized protocol based on conditions reported for similar heterocycles. Optimization for specific substrates is highly recommended.
Materials:
-
N-substituted pyrrolo[2,3-c]pyridine (e.g., N-pivaloyl or N-carbamoyl)
-
Aryl iodide or bromide (1.5-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., a bipyridine-based ligand, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene, or dioxane)
-
Standard laboratory glassware and magnetic stirrer with heating
-
System for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a sealable reaction tube, combine the N-substituted pyrrolo[2,3-c]pyridine (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), ligand (0.10 eq), and base (2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-140 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | Bipyridine-type | K₂CO₃ | Toluene | 120 | Bidentate nitrogen ligands can promote C-H activation. |
| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 110 | Phosphine ligands are also effective in many C-H activation reactions. |
Conclusion and Future Outlook
The C2 position of the pyrrolo[2,3-c]pyridine scaffold is a critical locus for molecular modification in the pursuit of novel therapeutics. The three strategies outlined in this guide—halogenation/cross-coupling, directed ortho-metalation, and direct C-H activation—provide a powerful and versatile toolkit for the synthetic chemist. While halogenation followed by Suzuki-Miyaura coupling remains a highly reliable and broadly applicable method, the increasing focus on atom and step economy makes direct C-H activation an area of intense research and future development. As new catalysts and methodologies emerge, the ability to selectively and efficiently functionalize the 6-azaindole core will continue to expand, paving the way for the discovery of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. As a key intermediate in the synthesis of various pharmacologically active compounds, optimizing its yield and purity is of paramount importance. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: Low or No Yield of the Desired Product
"I am following a standard procedure, but I am getting a very low yield of this compound. What are the likely causes and how can I improve it?"
A low yield in this synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A common synthetic route involves the reaction of 2,6-dichloro-3-nitropyridine with ethyl glycinate, followed by a reductive cyclization. Let's break down the potential failure points in this process.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of your starting materials, particularly 2,6-dichloro-3-nitropyridine, is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For example, 2,6-dichloro-3-nitropyridine can be recrystallized from ethanol.
-
-
Suboptimal Reaction Temperature: The temperature for both the initial substitution and the subsequent cyclization is a critical parameter.
-
Solution: Carefully control the reaction temperature. For the initial SNAr reaction, a temperature of around 80-100 °C is often optimal. For the reductive cyclization, the optimal temperature will depend on the reducing agent used.
-
-
Inefficient Reduction and Cyclization: The choice of reducing agent and the reaction conditions for the cyclization step are crucial for achieving a high yield.
-
Solution: Several reducing agents can be used, including iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. The choice of reducing agent can significantly impact the yield. For instance, iron in acetic acid is a cost-effective and efficient option.
-
Experimental Protocol: Reductive Cyclization using Iron in Acetic Acid
-
To a solution of the intermediate from the first step in glacial acetic acid, add iron powder in portions.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography.
Question 2: Formation of Significant Side Products
"My reaction mixture shows multiple spots on the TLC plate, and after purification, I have a low yield of the desired product. What are these side products and how can I minimize their formation?"
The formation of side products is a common issue in this synthesis. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products and Their Prevention:
-
Dimerization: Under certain conditions, the starting materials or intermediates can dimerize, leading to the formation of unwanted byproducts.
-
Prevention: Maintain a dilute reaction mixture and control the rate of addition of reagents.
-
-
Over-alkylation: If the reaction conditions are too harsh, the pyrrole nitrogen can be alkylated, leading to the formation of N-alkylated byproducts.
-
Prevention: Use a milder base and control the reaction temperature.
-
-
Incomplete Cyclization: In some cases, the reduction of the nitro group may be complete, but the subsequent cyclization to form the pyrrole ring may be incomplete.
-
Prevention: Ensure that the reaction is heated for a sufficient amount of time and that the appropriate solvent is used.
-
Question 3: Difficulty in Product Purification
"I am struggling to purify the final product. Column chromatography is giving poor separation. Are there any alternative purification methods?"
Purification of this compound can be challenging due to the presence of closely related impurities.
Purification Strategies:
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective method for purification. A suitable solvent system can be determined by small-scale solubility tests.
-
Acid-Base Extraction: The pyrrole nitrogen in the product is weakly acidic and can be deprotonated with a strong base. This allows for the separation of the product from non-acidic impurities by acid-base extraction.
-
Optimized Column Chromatography: If column chromatography is the only option, optimizing the mobile phase and using a high-quality silica gel can improve separation. A gradient elution might be necessary to separate closely eluting impurities.
Frequently Asked Questions (FAQs)
-
What is the role of the base in the initial substitution reaction? The base, typically a non-nucleophilic base like triethylamine or diisopropylethylamine, is used to scavenge the HCl that is formed during the reaction. This prevents the protonation of the starting materials and intermediates, which would otherwise deactivate them towards the desired reaction.
-
Can I use a different ester group instead of ethyl? Yes, it is possible to use other alkyl esters, such as methyl or tert-butyl esters. However, the choice of ester group may affect the reaction conditions and the ease of subsequent saponification if the carboxylic acid is the desired final product.
-
What is the mechanism of the reductive cyclization step? The reductive cyclization step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent ester group to form the pyrrole ring.
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Reaction Temperature | 80-100 °C | Balances reaction rate with minimizing side product formation. |
| Reducing Agent | Iron powder in acetic acid | Cost-effective and efficient for the reductive cyclization. |
| Base | Triethylamine or DIPEA | Non-nucleophilic base to scavenge HCl without competing in the reaction. |
Technical Support Center: Column Chromatography Purification of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the technical support guide for the purification of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this specific heterocyclic compound. The guidance herein is grounded in established chromatographic principles and practical laboratory experience.
I. Foundational Knowledge: Understanding the Molecule and Method
This compound is a member of the 7-azaindole family of compounds, which are noted for their prevalence in medicinal chemistry as versatile intermediates.[1] The purification of this compound by column chromatography is a critical step to ensure the removal of synthetic impurities, which is paramount for subsequent successful downstream applications.
The structure of this molecule, featuring a pyrrole ring fused to a pyridine ring, imparts a degree of polarity. The nitrogen atoms in the heterocyclic system can interact with the acidic silanol groups on the surface of silica gel, a common stationary phase.[2] This interaction can sometimes lead to purification challenges such as peak tailing and poor separation. A thorough understanding of these potential interactions is key to developing a robust purification strategy.
Core Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |
| Molecular Weight | 224.65 g/mol | [3] |
| Appearance | Typically a yellow or off-white solid | [1][3] |
| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. | [3] |
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Pre-Column Setup & Sample Preparation
Q1: My crude sample won't fully dissolve in the initial mobile phase. How should I load it onto the column?
A1: This is a common issue, especially when using a non-polar solvent system like hexane/ethyl acetate.[4]
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent.[5]
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder.
-
Load this powder directly onto the top of your packed column.[5]
-
-
Minimal Strong Solvent: If dry loading is not feasible, dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane). However, use this method with caution as it can sometimes lead to band broadening and decreased resolution.[5]
Q2: I'm unsure which solvent system to start with for my TLC analysis.
A2: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting Points:
-
Hexane/Ethyl Acetate (e.g., start with a 70:30 or 50:50 ratio). A reported Rf value for this compound is 0.80 in a 50:50 hexane/ethyl acetate system, which suggests this system may be too polar for good separation on a column.[3] Aim for an Rf of 0.2-0.3 for the target compound on TLC for optimal column separation.[6]
-
Dichloromethane/Methanol (e.g., start with a 98:2 or 95:5 ratio).
-
-
TLC Goal: The ideal solvent system for column chromatography will give your desired compound an Rf value between 0.2 and 0.3 on a TLC plate. This generally provides the best balance for separation from impurities.[6]
During the Column Run
Q3: My compound is streaking on the TLC plate and likely on the column as well. What's causing this and how can I fix it?
A3: Streaking is often observed with nitrogen-containing heterocyclic compounds due to their interaction with the acidic silanol groups on the silica gel.[2]
-
Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
Ammonia: For very basic compounds, a mobile phase containing a small amount of ammonia, such as methanol-ethyl acetate-33% ammonia (1:9:0.1, by volume), can be effective.[7]
-
-
Use a Different Stationary Phase: If the issue persists, consider using an alternative stationary phase like alumina, which has different surface properties.[4][8]
Q4: My compound is not moving off the baseline, even with 100% ethyl acetate.
A4: This indicates your compound is highly polar or is very strongly adsorbed to the silica gel.
-
Increase Mobile Phase Polarity: You need to use a more polar solvent system.
-
Try a gradient of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the concentration.
-
-
Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), might be a more suitable purification method.[4]
Q5: The separation between my product and an impurity is poor, even though they have a good Rf difference on the TLC plate.
A5: Several factors could be at play here.
-
Column Overloading: You may have loaded too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: Air bubbles or channels in the silica bed can lead to poor separation.[9] Ensure your column is packed evenly without any cracks.
-
Compound Decomposition: Your compound might be degrading on the silica gel.[4] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[4] If degradation is an issue, consider using a less acidic stationary phase like deactivated silica or alumina.[4]
Post-Column Analysis
Q6: I've collected many fractions, but I can't find my compound.
A6: There are a few possibilities to consider.
-
Compound is in the First Few Fractions: Your initial mobile phase might have been too polar, causing your compound to elute very quickly.[4] Always check the first few fractions, even if you don't expect your compound to be there.
-
Compound is Still on the Column: The mobile phase may not be polar enough to elute your compound. Try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane, to see if your compound comes off.
-
Fractions are Too Dilute: Your compound may have eluted, but it is too dilute to be detected by TLC.[4] Try concentrating a few fractions where you expected your product to be and re-run the TLC.
-
Compound Degradation: As mentioned earlier, the compound may have decomposed on the column.[4]
III. Standardized Experimental Protocol
This section provides a general step-by-step protocol for the column chromatography purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[6]
-
Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC method to identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound.
-
A good starting point is a gradient of hexane and ethyl acetate.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent.
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin the elution process.
-
Start collecting fractions immediately.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
IV. Visual Workflow and Logic Diagrams
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
General Purification Workflow
Caption: A step-by-step workflow for the purification process.
V. References
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? [Online Forum Post]. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. Affinity Chromatography Troubleshooting. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of stationary phases characterized and compared in this study. Retrieved from --INVALID-LINK--
-
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. Retrieved from --INVALID-LINK--
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from --INVALID-LINK--
-
WorldOfChemicals. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid?. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from --INVALID-LINK--
-
NovaChemistry. Ethyl 7-chloro-1H-pyrrolo-[3,2-b]pyridine-2-carboxylate CAS NO.1403766-98-2. Retrieved from --INVALID-LINK--
-
PubMed. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Retrieved from --INVALID-LINK--
-
Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from --INVALID-LINK--
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from --INVALID-LINK--
-
PubChem. 7-chloro-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester(1419101-46-4) 1 H NMR. Retrieved from --INVALID-LINK--
-
A2B Chem. 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 98% Purity, C8H5ClN2O2, 1 gram. Retrieved from --INVALID-LINK--
-
PubChem. 7-Chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved from --INVALID-LINK--
-
Wikipedia. Pyrrole. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. This compound | 867034-10-4 [chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine Derivatives
Welcome to the technical support guide for navigating the complexities of synthesizing 7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. This scaffold, also known as 7-chloro-6-azaindole, is a critical building block in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, its synthesis is not without challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from general FAQs to deep-dive troubleshooting for specific reaction types.
Frequently Asked Questions (FAQs)
Q1: My initial cyclization to form the 7-azaindole core is low-yielding with many byproducts. What is the most likely cause?
A1: Low yield in the initial heteroannulation step often points to issues with the precursors or reaction conditions, particularly base-mediated self-condensation (dimerization) of picoline starting materials.[3] In syntheses like the Chichibabin cyclization, the lithiated picoline intermediate is highly reactive and can add to another molecule of the starting picoline, creating complex dimeric byproducts.[3]
Troubleshooting Steps:
-
Reagent Purity: Ensure your picoline derivatives and other reagents are anhydrous and pure.
-
Temperature Control: Maintain strict temperature control, especially during the metalation step (e.g., with LDA). Facile dimerization can occur if the temperature rises prematurely.[3]
-
Order of Addition: Add the lithiated picoline to the nitrile (or other electrophile) solution, rather than the other way around, to ensure the intermediate reacts with the desired partner immediately.
-
Protecting Group Strategy: For multi-step syntheses, consider protecting-group-free routes where possible, which can simplify the process by avoiding potential side reactions during protection and deprotection steps.[4]
Q2: I'm trying to perform a reaction on the pyrrole ring, but I'm getting a mixture of N-substituted and C-substituted products. How can I control the regioselectivity?
A2: This is a classic challenge involving ambident nucleophiles. The deprotonated pyrrole nitrogen of the 7-azaindole core is nucleophilic, but so are the C2 and C3 positions of the electron-rich pyrrole ring.[5][6] The outcome of an alkylation or arylation reaction is highly dependent on the reaction conditions.
-
For N-Alkylation/Arylation: Use conditions that favor an ionic interaction with the pyrrole anion. This typically involves strong bases (like NaH or BuLi) to fully deprotonate the nitrogen, followed by reaction with the electrophile in a polar, solvating solvent.[5]
-
For C-Alkylation/Arylation: To direct substitution to the carbon atoms (primarily C2 or C3), the nitrogen must be protected with a suitable protecting group.[7] This blocks the N-position and allows for subsequent electrophilic substitution or metal-catalyzed coupling at the carbon positions.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Controlling N- vs. C-Substitution.
Troubleshooting Guide 1: Protecting Group Management
The pyrrole N-H is acidic (pKa ≈ 17.5) and requires protection for many subsequent transformations.[5] The choice, application, and removal of the protecting group are critical to success. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is frequently used as it can also activate the 4-position for nucleophilic aromatic substitution (SNAr).[8][9]
Problem 1: Incomplete or failed SEM protection of the pyrrole nitrogen.
Root Cause Analysis: This issue typically stems from inadequate deprotonation of the N-H, impure reagents, or insufficient reaction time.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Strong, non-nucleophilic base that ensures complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation but do not interfere with the reaction. Must be strictly dry. |
| Temperature | 0 °C to room temperature | Initial cooling to 0 °C controls the initial exothermic reaction with NaH, followed by warming to ensure completion. |
| Reagents | Wash NaH with dry hexanes before use. Use freshly distilled solvents. | Removes stabilizing oil and any moisture, which can quench the base. |
Experimental Protocol: SEM Protection
-
Suspend NaH (1.2 equivalents) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the 7-chloro-1H-pyrrolo[2,3-c]pyridine substrate in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add SEM-Cl (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC or LC-MS for completion.
-
Quench carefully by the slow addition of water at 0 °C. Extract with a suitable organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Problem 2: Formation of an unexpected tricyclic byproduct during SEM deprotection.
Root Cause Analysis: SEM deprotection is often achieved with strong acids (like TFA) or fluoride sources. However, under certain conditions, the formaldehyde released during the deprotection can be trapped by the pyrrole and a nucleophilic side chain, leading to the formation of an undesired bridged, eight-membered ring.[10]
Troubleshooting & Prevention:
-
Use a Formaldehyde Scavenger: Include a scavenger like 1,3-dimethoxybenzene or phloroglucinol in the deprotection mixture to trap the liberated formaldehyde before it can react with your product.
-
Alternative Deprotection Conditions: Explore milder conditions. If using TBAF, ensure the reaction is run at room temperature or below and monitored closely to avoid prolonged reaction times. For acidic removal, using HCl in an alcohol solvent can sometimes be cleaner than neat TFA.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
The 7-chloro atom is a versatile handle for introducing complexity via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][10] Failures in these reactions are common and require systematic troubleshooting.[11]
Problem 3: Low or no yield in a Suzuki-Miyaura coupling at the 7-position.
Root Cause Analysis: Failure can be attributed to several factors: inactive catalyst, poor quality of reagents (especially the boronic acid), or an inappropriate choice of ligand and base. The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and can be challenging.
dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for troubleshooting Suzuki coupling.
Recommended Protocol Adjustments:
-
Catalyst System: For activating the C-Cl bond, a robust catalyst system is essential. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst. Pair it with a sterically hindered, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos, which are known to facilitate the difficult oxidative addition step.[10][12]
-
Base Selection: A strong inorganic base is required. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The base must be anhydrous.
-
Solvent: Use a deoxygenated, anhydrous solvent system. A mixture like 1,4-dioxane/water or toluene/water is common. Ensure the system is thoroughly purged with an inert gas before heating.
-
Boronic Acid Quality: Boronic acids can degrade upon storage, leading to the formation of inactive boroxines. Use fresh, high-purity boronic acid or recrystallize it before use.
Problem 4: In a molecule with multiple halides (e.g., 2-iodo-4-chloro-azaindole), the wrong position reacts.
Root Cause Analysis: Palladium-catalyzed cross-coupling reactions exhibit chemoselectivity based on the C-X bond dissociation energy (C-I > C-Br > C-Cl). The oxidative addition of palladium will preferentially occur at the more reactive C-I bond.[10]
Strategic Solution: Leverage this inherent reactivity to perform sequential couplings.
-
Step 1: Couple at the more reactive site first (e.g., C-I) using standard Suzuki or Sonogashira conditions.[2]
-
Step 2: After the first coupling is complete, introduce the second set of coupling partners and potentially a more robust catalyst system to react at the less reactive C-Cl site. This planned, sequential approach provides a reliable route to multi-substituted derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your research.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter in the lab, offering step-by-step protocols and explaining the scientific reasoning behind each approach.
Issue 1: My compound, this compound, won't dissolve in my aqueous buffer.
-
Underlying Cause: This is often referred to as "DMSO shock." When a compound dissolved in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble, it can precipitate out of solution immediately. The low aqueous solubility of many heterocyclic compounds, such as pyrrolopyridine derivatives, makes this a common issue.[1]
-
Step-by-Step Solution:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and not exceeding 5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[1]
-
Employ a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your buffer. This gradual reduction in solvent strength can prevent immediate precipitation.
-
Vortex During Addition: Add the compound stock to the buffer while the buffer is being vortexed. This rapid mixing helps to disperse the compound quickly, avoiding localized high concentrations that promote precipitation.[1]
-
Investigate Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system.
-
Issue 2: The compound dissolves initially but crashes out of solution over time.
-
Underlying Cause: You have likely created a supersaturated, thermodynamically unstable solution. Over time, the compound begins to nucleate and precipitate to reach its equilibrium solubility, which is lower than the initial concentration you achieved.
-
Step-by-Step Solution:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility.
-
Utilize Solubilizing Excipients: For in vitro assays, consider the inclusion of surfactants like Tween® 80 or Polysorbate 80, if compatible with your system.[2][3] These agents form micelles that can encapsulate hydrophobic compounds, keeping them in solution.[2]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[2] They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][4] Hydroxypropyl-β-cyclodextrin is a commonly used derivative with low toxicity.[2][4]
-
Issue 3: I'm observing inconsistent results between experiments.
-
Underlying Cause: Inconsistent results are often a symptom of variable precipitation of the compound. If the amount of soluble compound differs between wells or experiments, the observed biological activity will also vary.
-
Step-by-Step Solution:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before starting an experiment.
-
Prepare Fresh Dilutions: Avoid using stock solutions that have been stored for extended periods, especially at intermediate dilutions in aqueous buffers. Prepare fresh dilutions for each experiment.
-
Standardize Your Protocol: Meticulously standardize your dilution protocol, including the rate of addition and mixing speed, to ensure consistency.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your final assay buffer to understand the concentration at which the compound will remain in solution for the duration of your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the structure of the compound, which is a relatively non-polar organic molecule, polar aprotic solvents are excellent starting points. We recommend high-purity, anhydrous solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
For subsequent dilutions into aqueous media for biological assays, DMSO is the most commonly used co-solvent.[]
Q2: How can co-solvents improve the solubility of my compound?
A2: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][6] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[6] Commonly used co-solvents in drug development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][6]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy for compounds with ionizable groups.[][7] The pyrrolopyridine scaffold contains nitrogen atoms that can be protonated at an acidic pH. By lowering the pH of your buffer, you may form a more soluble salt of your compound.
-
Experimental Protocol for pH Screening:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4).
-
Add a small, consistent amount of the solid compound to each buffer.
-
Agitate the samples for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the samples and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
-
Important Considerations:
-
pKa of the Compound: The effectiveness of pH adjustment depends on the pKa of the ionizable groups.
-
Assay Compatibility: Ensure that the required pH for solubility is compatible with the pH tolerance of your biological assay.
-
Buffering Capacity: The assay buffer must be able to maintain the desired pH after the addition of the compound stock.[1]
-
Q4: What are solid dispersions, and are they suitable for this compound?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble, hydrophilic carrier matrix.[8] This can be achieved by methods such as melting (fusion), solvent evaporation, or hot-melt extrusion.[9] The goal is to create an amorphous form of the drug, which is more readily soluble than its crystalline form. This is a more advanced technique typically used in later-stage drug development and formulation but can be a powerful tool for overcoming significant solubility challenges.[8][10]
Data Presentation & Visualization
Quantitative Data Summary
The following tables provide illustrative examples of how to structure and present solubility data for this compound.
Table 1: Illustrative Solubility in Various Solvents
| Solvent | Type | Expected Solubility Range (µg/mL) |
| Water | Polar Protic | < 1 |
| PBS (pH 7.4) | Aqueous Buffer | < 1 |
| DMSO | Polar Aprotic | > 50,000 |
| Ethanol | Polar Protic | ~5,000 |
| PEG 400 | Co-solvent/Polymer | ~20,000 |
Table 2: Illustrative Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)
| Co-solvent System (in PBS) | Apparent Solubility (µg/mL) |
| 0.5% DMSO | 5 |
| 1% DMSO | 15 |
| 5% DMSO | 75 |
| 5% Ethanol | 40 |
| 5% PEG 400 | 120 |
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.
Caption: Decision workflow for overcoming poor compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilizer Excipients - Protheragen [protheragen.ai]
- 3. pharmtech.com [pharmtech.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Optimization of 7-Azaindole Synthesis
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Optimizing 7-Azaindole Synthesis: Troubleshooting & FAQs
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a privileged heterocyclic motif integral to medicinal chemistry and materials science. As a bioisostere of indole, its incorporation into molecular structures often enhances pharmacological properties such as solubility and bioavailability.[1] This has led to its presence in numerous clinically approved drugs.[1][2] However, the synthesis of this scaffold is not without its challenges. The electron-deficient nature of the pyridine ring often complicates classical indole syntheses like the Fischer or Bartoli methods, necessitating careful optimization of reaction conditions.[1][3][4]
This guide is designed to serve as a technical resource, providing in-depth, experience-driven advice to troubleshoot common issues and optimize your synthetic routes to this valuable heterocyclic system.
Common Synthetic Strategies & Key Challenges
Several methods are employed for 7-azaindole synthesis, each with its own set of advantages and potential pitfalls. The most prevalent strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer great flexibility and are often high-yielding but require careful control of catalysts, ligands, and reaction conditions.[5][6][7]
-
The Bartoli Indole Synthesis: A powerful method for creating 7-substituted indoles from ortho-substituted nitroarenes, but it requires a large excess of a vinyl Grignard reagent and can be sensitive to the steric nature of the ortho group.[3][8][9][10]
-
The Fischer Indole Synthesis: A classic route that is often challenging for azaindoles due to the electron-deficient pyridine ring, which can impede the critical[11][11]-sigmatropic rearrangement.[3][12][13][14]
-
Chichibabin-like Cyclizations: These methods involve the condensation of picolines with nitriles using a strong base like LDA, but can be complicated by side reactions such as dimerization.[15][16]
Our troubleshooting guide below is structured to address specific problems you may encounter during these and other synthetic approaches.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common experimental failures in a question-and-answer format.
Category 1: Low or No Product Yield
Question 1: My palladium-catalyzed cyclization of a 2-amino-3-alkynylpyridine is failing. What are the most common causes?
Answer: This is a frequent issue that typically points to one of three areas: the catalyst system, the base, or the reaction environment.
-
Causality—Catalyst and Ligand Choice: The palladium catalyst's activity is paramount. Ensure your catalyst hasn't degraded. For C-N bond formation, ligands play a crucial role in stabilizing the palladium center and facilitating reductive elimination. If you are using a general-purpose catalyst like Pd(PPh₃)₄, consider switching to a more specialized system with ligands like RuPhos or dppf, which have shown efficacy in similar aminations.[17]
-
Causality—Base Selection is Critical: The choice of base can be the difference between success and failure. In a study on a similar cyclization, initial attempts with various catalysts and bases failed.[11] Success was only achieved using potassium tert-butoxide (KOtBu) in combination with 18-crown-6.[11] The crown ether sequesters the potassium ion, increasing the effective basicity and nucleophilicity of the tert-butoxide anion, which is necessary to promote the cyclization of the electron-deficient system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Pd-catalyzed cyclization.
Question 2: My Fischer indole synthesis of a 7-azaindole is giving me a complex mixture or just tar. Why is this happening?
Answer: The Fischer synthesis is notoriously harsh, and the electron-deficient nature of the pyridylhydrazine starting material makes it even more susceptible to decomposition.[12][14]
-
Causality—Acid Strength and Temperature: The problem is almost always related to the acid catalyst and temperature. An acid that is too strong or a temperature that is too high will cause protonation of the pyridine nitrogen, further deactivating the ring and promoting polymerization or decomposition over the desired cyclization.[13][14] Polyphosphoric acid (PPA) is a common catalyst, but its viscosity and inconsistent acidity can be problematic.[12][13]
-
Recommended Solutions:
-
Catalyst Screening: Systematically screen a panel of Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at lower temperatures first.[14]
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid, uniform heating, which sometimes favors the desired reaction pathway over decomposition by minimizing reaction time at high temperatures.[18]
-
Protecting Groups: While adding steps, protecting the pyridine nitrogen can sometimes facilitate the reaction, though this is not always successful and adds complexity.
-
Question 3: I am attempting a Bartoli synthesis using a substituted 2-nitropyridine, but the yield is poor. How can I improve it?
Answer: The Bartoli Indole Synthesis is highly dependent on two key factors: the stoichiometry of the Grignard reagent and the steric environment of the nitro group.[9][10]
-
Causality—Grignard Stoichiometry: The reaction mechanism requires three equivalents of the vinyl Grignard reagent for nitroarenes.[9][10] One equivalent adds to the nitro group, a second adds to the resulting nitroso intermediate, and a third acts as a base in a later step.[10] Using less than three equivalents is a common reason for low conversion.
-
Causality—Steric Hindrance: The reaction works best with a bulky substituent ortho to the nitro group.[9] This steric pressure facilitates the key[11][11]-sigmatropic rearrangement. If your 2-nitropyridine lacks a substituent at the 3-position, the reaction may fail entirely.
| Parameter | Recommendation | Rationale |
| Grignard Equivalents | Use 3.0 - 3.5 eq. of vinyl Grignard | Mechanistically required for complete conversion of the nitro starting material.[9][10] |
| Ortho-Substituent | Ensure a substituent is present at C3 | Steric bulk is necessary to promote the[11][11]-sigmatropic rearrangement.[9] |
| Temperature | Maintain low temperatures (e.g., -78 °C to -40 °C) | Grignard additions are highly exothermic and side reactions can occur at higher temperatures. |
| Solvent | Use anhydrous THF | Essential for Grignard reagent stability and reactivity. |
Category 2: Purity and Side Product Formation
Question 4: My reaction is producing a 7-azaindoline (reduced form) instead of the desired 7-azaindole. What controls this selectivity?
Answer: This fascinating issue of chemoselectivity has been observed in domino reactions and is highly dependent on the choice of base—specifically, the metal counterion.
-
Causality—The Role of the Alkali-Amide Counterion: In a one-pot synthesis from 2-fluoro-3-methylpyridine and an arylaldehyde, the choice of alkali-amide base was found to be the critical control element.[1][19]
-
Practical Implication: This is a powerful tool for process optimization. If you are isolating the undesired reduced product, simply switching the counterion of your base from lithium to potassium could resolve the issue entirely.
Caption: Base counterion dictates product selectivity between azaindole and azaindoline.
Question 5: I am performing a Chichibabin-type cyclization and observing significant amounts of a picoline dimer byproduct. How can I suppress this?
Answer: Dimerization is a known side reaction in LDA-mediated condensations of picolines.[16] It arises from the incipient benzyllithium intermediate adding to another molecule of the starting picoline.
-
Causality—Order of Addition: The key to minimizing this side reaction is to control the concentration of the reactive intermediates. The order of reagent addition is critical.
-
Optimized Protocol: A study on the synthesis of 2-phenyl-7-azaindole found two effective methods to achieve >80% yield:[16]
-
Method A (Standard): Add the 2-fluoro-3-picoline to a solution of LDA (2.1 eq.) at -40 °C, stir for 1 hour, then add the benzonitrile. This pre-forms the lithiated picoline before introducing the electrophile.
-
Method B (Inverse): Add the benzonitrile to the LDA solution at -40 °C first, then add the picoline. This method was also found to be highly effective.[16]
-
-
Key Takeaway: The least effective method was using a substoichiometric amount of LDA (1.05 eq.), which gave poor yields (15-20%).[16] Ensure you are using at least two equivalents of base to drive the reaction to completion.
General Optimization Protocols
Protocol 1: Step-by-Step Catalyst Screening for Palladium-Catalyzed C-N Cyclization
This protocol provides a framework for optimizing a challenging cyclization, such as the conversion of a 2-amino-3-alkynylpyridine to a 2-substituted-7-azaindole.
-
Setup: Prepare 5-8 small-scale reaction vials (e.g., 2 mL microwave vials) under an inert atmosphere (Nitrogen or Argon).
-
Substrate Addition: To each vial, add the 2-amino-3-alkynylpyridine substrate (1.0 eq., e.g., 25 mg) and a stir bar.
-
Reagent Stock Solutions: Prepare stock solutions of your base (e.g., KOtBu in THF), palladium precatalyst (e.g., Pd₂(dba)₃ in Toluene), and various ligands (e.g., XPhos, RuPhos, dppf in Toluene) to ensure accurate dispensing.
-
Variable Addition:
-
Vial 1 (Control): Add your original, low-yielding condition.
-
Vial 2: Add Pd₂(dba)₃ (2.5 mol%) + XPhos (5 mol%) + KOtBu (1.5 eq.) in Toluene.
-
Vial 3: Add Pd₂(dba)₃ (2.5 mol%) + RuPhos (5 mol%) + KOtBu (1.5 eq.) in Toluene.
-
Vial 4: Add Pd₂(dba)₃ (2.5 mol%) + dppf (5 mol%) + KOtBu (1.5 eq.) in Toluene.
-
Vial 5: Use the best ligand from Vials 2-4, but add 18-crown-6 (10 mol%).[11]
-
Vial 6: Use the best condition from Vials 2-5, but switch the solvent to Dioxane.
-
-
Reaction: Seal the vials and run all reactions at the same temperature (e.g., 65-80 °C) for a set time (e.g., 12 hours).
-
Analysis: Quench a small aliquot from each vial and analyze by LC-MS or TLC to determine the relative conversion to the product.
-
Scale-Up: Once the optimal conditions are identified, scale the reaction accordingly.
This systematic approach isolates variables and allows for the logical determination of the most effective reaction conditions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bartoli_indole_synthesis [chemeurope.com]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrrolopyridine Functionalization
Welcome to the technical support center for the functionalization of pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common regioselectivity challenges encountered during the chemical modification of this critical heterocyclic scaffold. Pyrrolopyridines are a cornerstone in medicinal chemistry, and precise control over their functionalization is paramount for developing novel therapeutics.[1][2][3][4] This resource offers practical, experience-driven advice to navigate the complexities of their reactivity.
Understanding the Inherent Reactivity of the Pyrrolopyridine Core
The key to troubleshooting regioselectivity lies in understanding the electronic nature of the pyrrolopyridine ring system. It is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[5] This dichotomy governs its reactivity towards different classes of reagents.
-
Electrophilic Attack: The pyrrole moiety is significantly more susceptible to electrophilic substitution than the pyridine ring.[6][7][8] Generally, the order of reactivity for electrophilic attack is C3 > C2 > N1.[9] Functionalization of the pyridine ring (C4, C5, C6, C7) via electrophilic substitution is challenging and often requires harsh conditions.[5]
-
Nucleophilic Attack: Conversely, the electron-deficient pyridine ring is more prone to nucleophilic attack, especially when activated by an electron-withdrawing group.
-
Metalation: The acidity of the C-H bonds is influenced by the nitrogen atoms in both rings, allowing for regioselective deprotonation with strong bases, a strategy heavily exploited in modern synthetic methods.[10][11]
Frequently Asked Questions (FAQs) - General Principles
Q1: What are the most common positions for functionalization on an unsubstituted 7-azaindole?
A1: For electrophilic substitution on an unprotected 7-azaindole, the C3 position is the most reactive due to the stability of the resulting cationic intermediate.[6] However, direct C-H functionalization methods have been developed to target nearly every position on the ring system, often relying on directing groups or specific catalysts.[1][12]
Q2: How do I prevent N1-functionalization?
A2: Unwanted reactions at the N1 position of the pyrrole ring are a common issue. The most effective strategy is the installation of a protecting group on the N1 nitrogen. The choice of protecting group is critical and can influence the reactivity of the entire ring system.[9][13]
Q3: What is the best general-purpose protecting group for the pyrrole nitrogen (N1)?
A3: The choice of protecting group is highly dependent on the subsequent reaction conditions. Here's a comparative summary:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Features |
| Boc | Boc₂O, DMAP, THF | TFA, HCl | Good for preventing N1-reactivity during electrophilic substitutions.[9] |
| Tosyl (Ts) | TsCl, NaH, DMF | TBAF, NaOH | Strongly electron-withdrawing, deactivates the pyrrole ring to electrophilic attack, can direct metalation.[9][13] |
| Benzenesulfonyl (Bs) | BsCl, NaH, DMF | Mg, MeOH | Similar to Tosyl, offers alternative removal conditions.[9] |
| SEM | SEMCl, NaH, DMF | TBAF, HCl | Can be removed under mild conditions, useful in multi-step synthesis.[14] |
Q4: What are "directing groups" and why are they important for pyrrolopyridine functionalization?
A4: Directing groups (DGs) are functional groups that are installed on the pyrrolopyridine core to control the regioselectivity of a reaction, typically a C-H activation or metalation.[12] They work by coordinating to the metal catalyst or organometallic reagent, bringing it into close proximity to a specific C-H bond, thereby ensuring the reaction occurs at that site.[15][16] This is a powerful strategy for functionalizing otherwise unreactive positions on the pyridine ring.[12]
Troubleshooting Guide by Reaction Type
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)
Q: My electrophilic substitution is giving me a mixture of C2 and C3 isomers, with the C3 isomer being the major product. How can I favor C2 functionalization?
A: This is a classic challenge. The inherent reactivity of the pyrrole ring strongly favors C3 substitution. To achieve C2 selectivity, you must strategically modify the substrate or reaction conditions.
Troubleshooting Steps & Optimization:
-
N1-Protection with a Bulky Group: The introduction of a sterically demanding protecting group at the N1 position, such as a triisopropylsilyl (TIPS) group, can hinder electrophilic attack at the C2 position, thereby favoring substitution at C3. Conversely, in some cases, a bulky N1-substituent can direct functionalization to the C2 position. The outcome can be influenced by the specific electrophile and reaction conditions.
-
Directed ortho-Metalation (DoM) Approach: A more robust strategy is to pivot from electrophilic substitution to a DoM approach. This involves protecting the N1-position and then using a directing group to achieve C2-lithiation, followed by quenching with an electrophile.
Experimental Protocol: Selective C2-Functionalization via DoM
This protocol is adapted from methodologies described for the selective functionalization of azaindoles.[10][11]
-
N1-Protection: Protect the N1 position of your pyrrolopyridine with a suitable group, such as a pivaloyl or a carbamoyl group.[9]
-
Lithiation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N1-protected pyrrolopyridine in anhydrous THF. Cool the solution to -78 °C. Slowly add a strong lithium base, such as s-BuLi or LDA (Lithium diisopropylamide). The choice of base and the presence of additives like TMEDA (tetramethylethylenediamine) can be critical and may require optimization.[15][17]
-
Electrophilic Quench: After stirring at -78 °C for 1-2 hours, add your desired electrophile (e.g., I₂, TMSCl, an aldehyde).
-
Work-up: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Workflow for C2-selective functionalization via DoM.
Issue 2: Lack of Reactivity or Poor Selectivity in C-H Functionalization of the Pyridine Ring
Q: I am trying to functionalize the pyridine ring of my 7-azaindole using a palladium-catalyzed C-H activation/arylation reaction, but I am getting low yields and a mixture of isomers.
A: Functionalizing the electron-deficient pyridine ring via C-H activation is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring.[12] Success hinges on overriding the inherent reactivity through the use of a directing group.
Troubleshooting Steps & Optimization:
-
Choice of Directing Group: The choice of DG is the most critical parameter. For pyridine ring functionalization, common DGs include amides, carboxylic acids, and other heterocycles that can chelate to the metal catalyst.[12] The DG is typically installed at the N1 position.
-
Catalyst and Ligand Screening: The palladium source (e.g., Pd(OAc)₂, PdCl₂) and the ligand can have a profound impact on both yield and regioselectivity. It is often necessary to screen a variety of ligands (e.g., phosphine-based, nitrogen-based) to find the optimal combination for your specific substrate.
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can influence the efficiency of the C-H activation step. Protic solvents should generally be avoided. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like pivalic acid.
-
Temperature and Reaction Time: C-H activation reactions on the pyridine ring often require elevated temperatures (100-140 °C). Monitor the reaction progress by LC-MS to avoid decomposition at prolonged reaction times.
Caption: Decision tree for troubleshooting pyridine C-H activation.
Issue 3: Controlling Kinetic vs. Thermodynamic Regioisomers in N-Alkylation
Q: I am performing an N-alkylation on a substituted pyrrolopyridine and obtaining a mixture of N1 and N7 (for 7-azaindole) or N1 and N4 (for 4-azaindole) alkylated products. How can I favor one over the other?
A: This is a classic case of kinetic versus thermodynamic control. The relative stability of the resulting products and the activation energy to form them can be influenced by your reaction conditions.
Troubleshooting Steps & Optimization:
-
Base and Solvent System: The choice of base and solvent can significantly impact the regioselectivity of N-alkylation.[9]
-
For Kinetic Control (often favors the more accessible nitrogen): Use a strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) or LDA at low temperatures (-78 °C to 0 °C). This will deprotonate the most accessible N-H, and if the alkylation is rapid, the kinetic product will be favored.
-
For Thermodynamic Control (favors the more stable product): Use a weaker base like NaH or K₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures.[9] These conditions can allow for equilibration between the two regioisomers, leading to the formation of the thermodynamically more stable product.
-
-
Counterion Effects: The counterion of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. It is worth screening different alkali metal bases.
-
Steric Effects of the Electrophile: A bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will preferentially react at the more sterically accessible nitrogen atom.[9][18]
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product |
| Temperature | Low (-78 °C to 0 °C) | Elevated (RT to 100 °C) |
| Base | Strong, non-coordinating (LDA, LiHMDS) | Weaker, allowing equilibration (NaH, K₂CO₃) |
| Reaction Time | Short | Long |
| Solvent | Less polar (e.g., THF) | Polar aprotic (e.g., DMF) |
This guide provides a starting point for troubleshooting common regioselectivity issues in pyrrolopyridine functionalization. Remember that each substrate is unique, and a systematic, one-variable-at-a-time approach to optimization is often the most effective path to success.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. aklectures.com [aklectures.com]
- 8. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
- 10. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. baranlab.org [baranlab.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Steric effects - Wikipedia [en.wikipedia.org]
Preventing decomposition of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate during synthesis
Welcome to the dedicated technical support guide for the synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and handling of this important heterocyclic building block. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield, purity, and process reproducibility.
Introduction: The Challenge of Stability
This compound is a key intermediate in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] Its structure, a 7-azaindole core, is rich in functionality but also susceptible to several decomposition pathways. The electron-rich pyrrole ring, the electrophilic pyridine ring, and the hydrolyzable ethyl ester group all present unique stability challenges. This guide provides a proactive approach to identifying and preventing these decomposition routes.
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow to brownish solid, not the expected off-white powder. What causes this discoloration?
Discoloration is a common indicator of impurity formation. The 7-azaindole core is susceptible to oxidation, especially when exposed to air and light.[4] Trace amounts of residual palladium from coupling reactions can also catalyze degradation pathways, often resulting in colored byproducts.[5][6] Ensure all reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to direct light. Thorough removal of palladium catalysts is critical.
Q2: During the saponification (ester hydrolysis) step to form the corresponding carboxylic acid, I'm seeing significant byproduct formation and low yields. What is happening?
The primary competing side reaction during saponification is the potential for decarboxylation of the resulting 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, especially if the reaction mixture becomes acidic during workup.[7][8][9] Pyrrole-2-carboxylic acids are known to decarboxylate under acidic conditions, a reaction that can be catalyzed by heat.[10][11] Careful pH control during the acidification step is crucial to precipitate the carboxylic acid without inducing significant decarboxylation.
Q3: Can I use acidic conditions to hydrolyze the ethyl ester?
Acid-catalyzed hydrolysis is generally not recommended for this substrate. The reaction is reversible and requires a large excess of water to drive it to completion.[12][13][14] More importantly, the strongly acidic conditions required can promote protonation of the pyrrole ring, which can lead to decarboxylation and other acid-mediated degradation pathways of the sensitive 7-azaindole nucleus.[9][10][15] Alkaline hydrolysis (saponification) is the preferred method as it is irreversible and proceeds to completion under milder conditions.[12][13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a structured approach to troubleshooting.
Issue 1: Low Yield of this compound After Cyclization
| Symptom | Potential Cause | Recommended Action |
| TLC/LC-MS shows multiple spots/peaks, with masses corresponding to starting materials and unknown byproducts. | Incomplete cyclization reaction. | Ensure reagents are pure and dry. Optimize reaction temperature and time. For palladium-catalyzed cyclizations, screen different ligands and catalyst loadings.[16][17] |
| Product appears dark and oily, proving difficult to purify. | Decomposition during reaction or workup. | Maintain a strict inert atmosphere. Use degassed solvents. Consider lowering the reaction temperature. During workup, avoid prolonged exposure to strong acids or bases. |
| Significant amount of starting nitropyridine derivative is recovered. | Inefficient activation or coupling. | In reactions like the Bartoli indole synthesis, ensure the Grignard reagent is active and added at the correct temperature.[18] For palladium-catalyzed routes, check the integrity of the catalyst.[5][19] |
Issue 2: Decomposition During Purification
| Symptom | Potential Cause | Recommended Action |
| Streaking or new spots appearing on the TLC plate during silica gel column chromatography. | On-column decomposition. | The slightly acidic nature of standard silica gel can degrade sensitive compounds. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2%). Alternatively, use a different stationary phase like alumina. |
| Product discoloration upon concentration. | Thermal degradation or oxidation. | Use a rotary evaporator with a water bath set to a low temperature (<40°C). Avoid concentrating to complete dryness, which can expose the product to heat and atmospheric oxygen. Co-evaporate with a high-boiling point, inert solvent like toluene to remove final traces of volatile solvents. |
Issue 3: Product Instability During Storage
| Symptom | Potential Cause | Recommended Action |
| A pure, off-white solid darkens over time. | Air/light sensitivity. | Store the final compound under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (-20°C is recommended for long-term storage). |
| Purity decreases as confirmed by HPLC analysis after storage. | Residual impurities catalyzing decomposition. | Ensure the product is free from residual acid, base, or metal catalysts from the synthesis. If necessary, re-purify by recrystallization or a final chromatographic polish. |
Key Decomposition Pathways & Prevention
Understanding the chemical mechanisms of decomposition is key to their prevention. Below are the primary pathways that can affect your synthesis.
Hydrolysis of the Ethyl Ester
The ester can be cleaved under both basic and acidic conditions. While basic hydrolysis (saponification) is often a desired subsequent step, unintentional hydrolysis can occur if the compound is exposed to aqueous acidic or basic conditions during workup or purification.
-
Prevention :
-
Use anhydrous solvents and reagents.
-
During aqueous workup, perform extractions quickly and avoid letting the compound sit in acidic or basic aqueous layers.
-
Neutralize the reaction mixture carefully before extraction.
-
Caption: Key Hydrolysis Pathways for the Ester Group.
Decarboxylation of the Carboxylic Acid Intermediate
If the synthesis target is the carboxylic acid (via saponification of the ethyl ester), the most critical decomposition pathway is the loss of CO2. This is particularly prevalent under acidic and/or thermal stress.[8][9]
-
Mechanism : The electron-rich pyrrole ring stabilizes the intermediate formed after protonation, facilitating the elimination of carbon dioxide.[10][11]
-
Prevention :
-
After saponification, cool the basic solution in an ice bath before acidification.
-
Add acid (e.g., 6N HCl) slowly and portion-wise, monitoring the pH to avoid over-acidification (aim for pH 3-4 for precipitation).[7]
-
Filter the precipitated acid quickly and wash with cold water.
-
Dry the product under vacuum at a low temperature.
-
Caption: Primary Decomposition Route for the Carboxylic Acid.
Oxidation and Degradation of the Azaindole Core
The pyrrolo[2,3-c]pyridine ring system is susceptible to oxidation, which can be catalyzed by trace metals and light.
-
Mechanism : Complex radical or photo-oxidation pathways leading to polymeric or highly colored impurities.
-
Prevention :
-
Inert Atmosphere : Consistently use nitrogen or argon for all reactions, transfers, and filtrations.
-
Palladium Removal : After cross-coupling reactions, employ methods to scavenge residual palladium. This can include filtration through Celite®, treatment with activated carbon, or using specific metal scavengers.[7]
-
Light Protection : Protect reactions and the final product from light by using amber glassware or wrapping flasks in aluminum foil.
-
Experimental Protocol: Robust Saponification and Workup
This protocol is designed to minimize the risk of decarboxylation when converting the ethyl ester to the carboxylic acid.
-
Dissolution : Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[7]
-
Saponification : Add an aqueous solution of potassium hydroxide (KOH, e.g., 3N, 1.0-1.2 eq) to the solution at room temperature.[7]
-
Monitoring : Stir the reaction at room temperature and monitor by TLC or LC-MS until all starting material is consumed (typically 12-18 hours).[7]
-
Solvent Removal : Concentrate the reaction mixture in vacuo at low temperature (<40°C) to remove the organic solvents.
-
Redissolution & Cooling : Dissolve the residue in water and cool the solution to 0-5°C using an ice-water bath.
-
Acidification : Slowly add 6N HCl dropwise to the vigorously stirred, cold solution. Monitor the pH continuously with a calibrated pH meter. Stop the addition once the pH reaches ~3. A precipitate should form.[7]
-
Isolation : Stir the cold slurry for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Washing & Drying : Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying. Dry the solid under high vacuum at ambient temperature until a constant weight is achieved.
Caption: Step-by-step workflow for minimized decomposition.
By implementing these troubleshooting strategies and preventative measures, you can successfully navigate the synthesis of this compound and its derivatives with higher purity and yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 867034-10-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 13. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 19. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC-Based Impurity Profiling in the Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the technical support center dedicated to addressing challenges in the synthesis and analysis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This critical heterocyclic compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[1] Ensuring its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the HPLC analysis of this compound and its related impurities.
Part 1: Frequently Asked Questions (FAQs) on Impurity Identification
This section addresses the most common high-level questions researchers face during the analysis of this specific synthesis.
Q1: What are the most likely process-related and degradation impurities I should be looking for?
A1: Understanding the synthetic route is key to predicting potential impurities. The synthesis of this compound typically involves a multi-step process, starting from precursors like 2-chloro-4-methyl-3-nitropyridine and diethyl oxalate.[2] Impurities can arise from unreacted starting materials, side reactions, or degradation of the final product.
Causality: Each impurity tells a story about the reaction conditions. For instance, the presence of the corresponding carboxylic acid is a direct indicator of premature hydrolysis, likely caused by moisture or inappropriate pH conditions during workup or storage.[3] Incomplete cyclization or residual starting materials point towards suboptimal reaction times, temperature, or stoichiometry.[4]
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure / Description | Potential Origin | Typical Relative Retention Time (RRT) on RP-HPLC |
| Unreacted Starting Material | 2-Chloro-4-methyl-3-nitropyridine | Incomplete reaction. | < 1.0 (More polar) |
| Hydrolysis Product | 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid[2][5] | Hydrolysis of the ethyl ester during synthesis, workup, or storage. | < 1.0 (Significantly more polar) |
| Over-reaction Byproduct | Di-substituted pyrrolopyridine species | Reaction of the product with starting materials under harsh conditions. | > 1.0 (Less polar) |
| Isomeric Impurity | Positional isomers of the chloro-substituent | Impurities in the initial pyridine starting material.[6] | ~ 1.0 (May co-elute) |
| Degradation Product | Oxidized species (e.g., N-oxides) | Exposure to air/oxidizing agents, especially during purification or storage.[7] | Varies, often more polar. |
Q2: My HPLC chromatogram shows several unexpected peaks. How do I systematically approach their identification?
A2: A systematic workflow is crucial to avoid unnecessary experiments and quickly pinpoint the source of impurities. The primary goal is to first rule out system-related issues and then move to characterizing the unknown peaks.
Expertise: Before injecting significant resources into advanced characterization like LC-MS, simple diagnostic checks can be highly informative. A blank injection (mobile phase only) is the fastest way to determine if the unexpected peaks are carryover from a previous run or system contamination. Verifying system suitability ensures that the chromatography itself is performing as expected.
Below is a logical workflow for impurity investigation.
Q3: I'm struggling with co-elution of an impurity with the main product peak. What HPLC parameters can I adjust for better resolution?
A3: Achieving baseline separation is critical for accurate quantification. When an impurity co-elutes or is very close to the main peak, a methodical approach to method development is required.
Causality: Resolution in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention factor (k'). Adjusting parameters that influence these factors is the key to improving separation.
-
Modify Mobile Phase Strength (Affects k'):
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.
-
Reasoning: On a reverse-phase (C18) column, decreasing the organic content increases the retention time of all components. This longer residence time on the column can often be enough to resolve closely eluting peaks. Start with small adjustments (e.g., 2-5% decrease).
-
-
Change Mobile Phase pH (Affects α):
-
Action: Adjust the pH of the aqueous portion of the mobile phase. For example, if you are using a buffer at pH 3.0[8], try adjusting to pH 2.5 or 3.5.
-
Reasoning: The pyrrolopyridine core has basic nitrogen atoms. Changing the pH can alter the ionization state of your main compound and certain impurities (especially the carboxylic acid impurity), which dramatically changes their interaction with the stationary phase and thus their retention time and selectivity.
-
-
Switch Organic Modifier (Affects α):
-
Action: If using acetonitrile, switch to methanol (or a mixture of both).
-
Reasoning: Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability). This change can alter the selective interactions between the analytes, mobile phase, and stationary phase, often leading to a significant change in elution order and resolution.
-
-
Change Column Chemistry (Affects α):
-
Action: Switch from a standard C18 column to a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column.
-
Reasoning: Different stationary phases provide different separation mechanisms. A Phenyl-Hexyl column offers pi-pi interactions, which can be highly effective for separating aromatic compounds like pyrrolopyridines. This is often the most powerful way to alter selectivity when mobile phase changes are insufficient.
-
Part 2: Troubleshooting Guides
This section provides quick-reference tables for common HPLC instrument and method issues.
Table 2: Troubleshooting HPLC Baseline Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Noisy Baseline | 1. Air bubble in the pump or detector. 2. Leaking pump seal or fitting. 3. Mobile phase not properly degassed. | 1. Purge the pump and flush the system at a high flow rate. 2. Inspect all fittings for salt deposits or drips; tighten or replace as needed. 3. Degas mobile phase using sonication, vacuum, or an in-line degasser. |
| Drifting Baseline | 1. Column temperature fluctuation. 2. Non-equilibrated column. 3. Mobile phase composition changing (e.g., evaporation of volatile component). | 1. Use a column oven to maintain a stable temperature. 2. Ensure the column is equilibrated for at least 15-20 column volumes before analysis. 3. Keep mobile phase reservoirs capped. |
Table 3: Troubleshooting Poor Peak Shape
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites on the column interacting with basic analytes. 2. Column overload. 3. Mismatch between injection solvent and mobile phase. | 1. Add a competitor (e.g., 0.1% trifluoroacetic acid) to the mobile phase to saturate active sites. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase if possible. |
| Peak Fronting | 1. Column overload (less common). 2. Sample solvent is much stronger than the mobile phase. | 1. Dilute the sample. 2. Ensure the injection solvent is weaker than or equal in strength to the mobile phase. |
| Split Peaks | 1. Clogged or partially blocked column frit. 2. Column "void" or channel has formed at the inlet. | 1. Reverse-flush the column (disconnect from detector first). 2. If flushing fails, the column may need to be replaced. |
Part 3: Standardized Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Recommended Starting HPLC Method for Impurity Profiling
This method is adapted from established procedures for related pyrrole compounds and serves as an excellent starting point for analysis.[8]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water, pH ~2.1[9] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-40 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/DAD at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (50:50) to a concentration of ~0.5 mg/mL.[8] |
Trustworthiness: This gradient method is designed to be self-validating. It starts with a high aqueous content to retain and separate polar impurities (like the carboxylic acid) and gradually increases the organic content to elute the main compound and any less-polar, process-related impurities. The re-equilibration step ensures reproducible retention times between injections.
Protocol 2: Workflow for a Forced Degradation Study
Forced degradation is essential for identifying potential degradation products and demonstrating the stability-indicating nature of your HPLC method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Set Up Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 105 °C for 24 hours, then dissolve for analysis.
-
-
Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze using Protocol 1. Compare the chromatograms to an undegraded control sample to identify new peaks.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 867034-10-4 [chemicalbook.com]
- 3. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 7-chloro-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid (C8H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. mdpi.com [mdpi.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. cipac.org [cipac.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of scaling up this important heterocyclic building block.
I. Overview of the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1] Its synthesis typically involves the construction of the 7-azaindole core, a privileged scaffold in medicinal chemistry.[2][3] While several methods exist for the formation of the azaindole ring system, the Bartoli indole synthesis is a common and effective approach for 7-substituted azaindoles.[4][5]
This guide will focus on a common synthetic route and the associated challenges when transitioning from laboratory scale to pilot or manufacturing scale.
II. Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges encountered during scale-up.
Q1: Low or Inconsistent Yields
Potential Cause: Incomplete reaction, side product formation, or degradation of the product. The electron-deficient nature of the pyridine ring can make certain reactions challenging, leading to lower yields compared to standard indole syntheses.[4]
Troubleshooting & Optimization:
-
Reaction Conditions Optimization:
-
Temperature Control: This is critical, especially during the addition of highly reactive reagents like Grignard reagents. Runaway reactions can occur at larger scales if heat dissipation is not managed effectively.[3] A thorough thermal safety assessment is recommended before scaling up.
-
Reagent Stoichiometry: On a larger scale, precise control of reagent stoichiometry is crucial. For instance, in a Bartoli-type synthesis, using an appropriate excess of the vinyl Grignard reagent (typically 3-4 equivalents) is necessary to drive the reaction to completion.[4]
-
Solvent Quality: Ensure the use of anhydrous solvents, as moisture can quench organometallic reagents and lead to side reactions.
-
-
Starting Material Purity:
-
Impurities in the starting materials, such as the nitropyridine precursor, can significantly impact the reaction outcome. It is advisable to re-purify starting materials if inconsistent results are observed.
-
-
Process Analytical Technology (PAT):
-
Implement in-process monitoring (e.g., HPLC, UPLC) to track the reaction progress and the formation of impurities. This allows for real-time adjustments and a better understanding of the reaction kinetics at scale.
-
Q2: Formation of Impurities and Side Products
Potential Cause: The reaction mechanism of the Bartoli synthesis involves several intermediates, and deviations from the desired pathway can lead to various impurities.[2][6] Common side reactions include the formation of positional isomers or dimerization/polymerization of reactive intermediates, especially at higher concentrations.[4]
Troubleshooting & Purification Strategies:
-
Control of Reaction Parameters:
-
Addition Rate: Slow and controlled addition of reagents, particularly the Grignard reagent, at low temperatures can minimize the formation of side products.
-
Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reagent concentration, leading to increased impurity formation. Ensure efficient agitation throughout the reaction.
-
-
Purification Challenges:
-
Chlorinated heterocyclic compounds can sometimes be challenging to purify due to their similar polarity to certain byproducts.[7]
-
Crystallization: Develop a robust crystallization procedure for the final product. This is often the most effective method for removing impurities at a large scale. Experiment with different solvent systems and cooling profiles to optimize crystal size and purity.
-
Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production.[8] It is generally reserved for the purification of early-stage intermediates or when crystallization is not feasible.
-
Q3: Difficulties with Work-up and Isolation
Potential Cause: The work-up procedure for organometallic reactions needs to be carefully designed to ensure safety and efficient product isolation, especially at a larger scale where exotherms during quenching can be a significant hazard.[3]
Troubleshooting & Optimization:
-
Quenching Procedure:
-
Develop a controlled quenching protocol. The addition of the quenching solution (e.g., saturated ammonium chloride) should be done slowly and at a low temperature to manage any exotherm.
-
At scale, it is often preferable to add the reaction mixture to the quenching solution to maintain better temperature control.
-
-
Phase Separation:
-
Emulsion formation can be a problem during the extractive work-up at a larger scale. The choice of solvents and the pH of the aqueous phase can influence phase separation. Consider using brine washes to break emulsions.
-
-
Filtration and Drying:
-
The physical properties of the isolated solid (e.g., particle size, crystal form) can affect filtration and drying times. Optimize the crystallization process to obtain a product that is easy to filter and dry.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is the Bartoli indole synthesis.[2][9] This involves the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent to construct the 7-azaindole core.
Q2: What are the key safety considerations when scaling up this synthesis?
The primary safety concerns are the handling of pyrophoric Grignard reagents and managing the exotherms during the reaction and quenching steps.[3][10] A thorough process safety review, including reaction calorimetry, is essential before attempting a large-scale synthesis.
Q3: How can I improve the purity of my final product?
A well-developed crystallization procedure is the most effective method for purifying the final product at scale.[8] This may involve screening various solvent systems and optimizing the cooling profile. If chromatographic purification is necessary, consider using it for an earlier intermediate in the synthesis.
Q4: Are there alternative synthetic routes I can consider?
Yes, other methods for synthesizing the 7-azaindole scaffold include the Fischer indole synthesis, the Reissert synthesis, and palladium-catalyzed cross-coupling reactions.[5][11] The choice of route will depend on the availability of starting materials, desired substitution patterns, and scalability.
Q5: How do I handle the purification of chlorinated heterocyclic compounds?
Purification of chlorinated heterocycles can be challenging due to the potential for similar polarities between the product and halogenated byproducts.[7] In addition to crystallization, techniques like selective extraction based on pH can sometimes be employed to remove certain impurities.
IV. Experimental Protocols & Data
Illustrative Laboratory-Scale Synthesis Protocol
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Reaction Scheme:
Caption: Bartoli indole synthesis approach.
Step-by-Step Procedure:
-
To a solution of 2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add a solution of vinylmagnesium bromide in THF dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20 °C over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to -78 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Scale-Up Considerations: A Comparative Table
| Parameter | Laboratory Scale (1-10 g) | Pilot/Manufacturing Scale (>1 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Heat transfer efficiency, material compatibility, and cleaning.[3] |
| Temperature Control | Cryo-bath (e.g., dry ice/acetone) | Chiller/heater unit with precise temperature probes | Slower heating and cooling rates in large reactors can affect reaction time and impurity profiles.[10] |
| Reagent Addition | Syringe or dropping funnel | Metering pumps for controlled addition | Precise control of addition rate is critical to manage exotherms and minimize side reactions. |
| Mixing | Magnetic stirrer | Mechanical agitator (e.g., impeller, turbine) | Efficient mixing is crucial to ensure homogeneity and prevent localized concentration gradients. |
| Work-up | Separatory funnel | Reactor vessel with bottom outlet valve for phase separation | Potential for emulsion formation is higher at a larger scale. |
| Purification | Column chromatography, crystallization | Primarily crystallization, filtration, and drying | Chromatography is generally not economically viable for large-scale production of the final product.[8] |
V. Logical Workflow for Troubleshooting
Caption: A systematic approach to troubleshooting.
VI. References
-
Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. --INVALID-LINK--
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. --INVALID-LINK--
-
Scale up synthesis. ChemDiv. --INVALID-LINK--
-
optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem. --INVALID-LINK--
-
Bartoli indole synthesis. Wikipedia. --INVALID-LINK--
-
SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. --INVALID-LINK--
-
How to Scale Up a New Synthesis Reaction. Lab Manager. --INVALID-LINK--
-
Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem. --INVALID-LINK--
-
Bartoli indole synthesis. Grokipedia. --INVALID-LINK--
-
Bartoli (Indole Synthesis). Química Organica.org. --INVALID-LINK--
-
Bartoli Indole Synthesis. SynArchive. --INVALID-LINK--
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. --INVALID-LINK--
-
Synthesis, Scale-Up and Synthetic Route Development. Evotec. --INVALID-LINK--
-
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. --INVALID-LINK--
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. --INVALID-LINK--
-
Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. catsci.com [catsci.com]
- 4. benchchem.com [benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. Scale up synthesis [chemdiv.com]
- 9. synarchive.com [synarchive.com]
- 10. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Multi-Step Synthesis of Complex 7-Azaindole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-azaindole derivatives. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] Its unique hydrogen bonding capabilities make it an effective bioisostere of indole, often leading to improved pharmacokinetic properties.[5] However, its synthesis is fraught with challenges, from regioselectivity issues to difficulties in functionalization and purification.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems encountered in the lab. It combines frequently asked questions for quick reference with in-depth troubleshooting guides for more complex issues.
General Troubleshooting Workflow
Before diving into specific issues, it's essential to have a systematic approach to troubleshooting any synthetic challenge. The following workflow provides a logical pathway from problem identification to resolution.
Caption: A systematic workflow for troubleshooting synthetic chemistry problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that frequently arise during the synthesis of 7-azaindole derivatives.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or gives a low yield. What are the first things to check?
A1: Low efficacy in cross-coupling reactions is a frequent issue. Before undertaking extensive re-optimization, verify these critical parameters:
-
Reagent Quality: Ensure your solvent is anhydrous and degassed. Bases like Cs₂CO₃ or K₃PO₄ can be hygroscopic; dry them in an oven before use. Boronic acids can degrade over time; check their purity.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air. Ensure they have been stored properly under an inert atmosphere. Phosphine-based ligands are prone to oxidation; use fresh or properly stored batches.
-
Inert Atmosphere: The entire reaction setup, from solvent addition to heating, must be maintained under a robust inert atmosphere (Argon or Nitrogen). Any oxygen ingress can deactivate the Pd(0) catalyst.
-
Temperature: Ensure the internal reaction temperature is accurate. A sand bath or aluminum heating block temperature can differ significantly from the internal solution temperature.
Q2: I'm struggling with regioselectivity during C-H activation or electrophilic substitution. How can I direct the reaction to the desired position?
A2: Regioselectivity is a central challenge. The electronic nature of the 7-azaindole core makes certain positions more reactive, but this can be modulated:
-
Directing Groups: For C-H activation, installing a directing group on the N1 nitrogen is the most effective strategy.[6][7] Groups like picolinamide or pyrimidine can direct metallation to specific positions on either the pyrrole or pyridine ring.
-
Protecting Groups: The choice of N1-protecting group can influence regioselectivity. Electron-withdrawing groups (e.g., -SO₂Ph) can deactivate the pyrrole ring towards electrophilic attack, potentially favoring substitution on the pyridine ring. Conversely, the SEM group has been shown to activate the C4 position for nucleophilic aromatic substitution.[8][9]
-
Steric Hindrance: Introducing a bulky substituent can block a reactive site, forcing functionalization to occur at a less sterically hindered position.
-
N-Oxide Formation: Oxidation of the pyridine nitrogen (N7) can alter the electronic properties of the pyridine ring, enabling regioselective functionalization that is otherwise difficult to achieve.[10][11]
Q3: My N1-protecting group is difficult to cleave, or the deprotection conditions are destroying my molecule. What are my options?
A3: This is a classic multi-step synthesis problem. The key is to choose a protecting group orthogonal to the other functionalities in your molecule.
-
For Acid-Labile Molecules: Avoid Boc or SEM groups. Consider a Tosyl (-Ts) or Benzyl (-Bn) group, which can be removed under basic or hydrogenolysis conditions, respectively.
-
For Base-Labile Molecules: Avoid Tosyl groups. A Boc group, removable with TFA or HCl, is a better choice.
-
For Molecules Sensitive to Hydrogenolysis: Avoid Benzyl groups.
-
The SEM Group: [2-(Trimethylsilyl)ethoxy]methyl (SEM) is a versatile choice, as it is stable to a wide range of conditions but can be cleaved with fluoride sources (e.g., TBAF) or strong Lewis/protic acids.[8][9]
Q4: My final compound streaks badly on silica gel and is difficult to purify. What purification strategies can I try?
A4: The basicity of the N7 pyridine nitrogen often causes tailing on acidic silica gel.
-
Base-Washed Silica: Prepare a slurry of silica gel with a small amount of triethylamine (~1-2%) in your eluent and pack the column with this mixture. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) can be highly effective.
-
Recrystallization/Trituration: If the product is a solid, attempt recrystallization from a suitable solvent system.[12] Trituration with a solvent in which your product is poorly soluble but the impurities are soluble can also be an effective final clean-up step.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are workhorses for functionalizing the 7-azaindole core.[13][14] However, their success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.
Problem: Catalyst Deactivation or Low Turnover
-
Causality: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen or can form stable, off-cycle complexes. The ligand can also degrade or dissociate.
-
Troubleshooting Steps:
-
Ligand Choice: For Suzuki couplings, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos often provide higher stability and reactivity than traditional ligands like PPh₃.[13][15] For C-N or C-O couplings, chelating ligands such as Xantphos are often superior.[16]
-
Palladium Precursor: While Pd(PPh₃)₄ is a direct source of Pd(0), it can be less stable. Using a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand is often more reliable, as the active Pd(0) is generated in situ.
-
Base Selection: The base plays a crucial role. A weak base might not be sufficient for the transmetallation step in a Suzuki reaction. For example, K₃PO₄ is often more effective than K₂CO₃. For C-N couplings, a stronger base like Cs₂CO₃ or NaOt-Bu is typically required.[15][16]
-
Solvent: Aprotic polar solvents like Dioxane, Toluene, or DMF are common. Sometimes a mixture with water (e.g., for Suzuki reactions) is necessary to solubilize the base.[13]
-
Decision Tree for Cross-Coupling Strategy
Caption: Decision tree for selecting a Pd-catalyzed cross-coupling method.
Table 1: Common Conditions for Cross-Coupling on 7-Azaindoles
| Coupling Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | [13][17] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | DMF, THF | 25-80 | [13][18] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | K₂CO₃, KOAc | DMF, Acetonitrile | 100-120 | [13] |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos | Cs₂CO₃, NaOt-Bu | Dioxane, Toluene | 90-110 | [15][16] |
Guide 2: Metal-Catalyzed C-H Activation
Direct C-H activation is a powerful, atom-economical method for functionalizing the 7-azaindole core, typically using Rhodium(III) or Ruthenium(II) catalysts.[6][19]
Problem: No Reaction or Low Conversion
-
Causality: The C-H bond may not be sufficiently activated. The catalyst may be inhibited by the basic pyridine nitrogen or may not be in the correct oxidation state.
-
Troubleshooting Steps:
-
Role of Additives: Rh(III)-catalyzed reactions often require a silver salt (e.g., AgSbF₆, AgOAc) as an additive. The silver serves two purposes: it acts as a halide scavenger to generate a more active cationic Rh(III) species, and it can act as an oxidant to facilitate catalyst turnover.[19][20]
-
Directing Group Strength: Ensure your N1-directing group has a sufficiently strong coordinating atom (e.g., the carbonyl of an amide or the nitrogen of a pyrimidine) to chelate the metal center and deliver it to the target C-H bond.
-
Solvent: Highly coordinating solvents can compete with the substrate for binding to the metal center, inhibiting the reaction. Less coordinating solvents like DCE or t-AmylOH are often preferred.
-
Acidity: Some C-H activation cycles, particularly those involving a Concerted Metalation-Deprotonation (CMD) pathway, are sensitive to pH. An acidic additive like PivOH or AcOH can be beneficial.[10]
-
Guide 3: N-Functionalization and Protecting Group Strategies
The two nitrogen atoms in the 7-azaindole scaffold present a significant challenge in selectivity.
Problem: Competing N1 vs. N7 Functionalization
-
Causality: The N1-H of the pyrrole is more acidic and generally more nucleophilic, favoring reactions like alkylation or acylation at this position. However, the N7 pyridine nitrogen is a Lewis basic site and can coordinate to metals or undergo quaternization, leading to dearomatization or unexpected side reactions.[21][22]
-
Troubleshooting Steps:
-
Base and Conditions: For N1 alkylation, using a strong base like NaH or KHMDS in an aprotic solvent (THF, DMF) will deprotonate the N1 position, generating a potent nucleophile that selectively attacks the alkylating agent.
-
Catalyst Control: In some metal-catalyzed reactions, the regioselectivity can be flipped. For example, ruthenium catalysts have been shown to selectively promote dearomative alkylation at the N7 position with diazo compounds.[21][22]
-
Protecting Groups: The most reliable way to avoid ambiguity is to protect one nitrogen before functionalizing the other. Protecting the N1 position is standard practice before attempting to modify the pyridine ring.
-
Competing N-Functionalization Pathways
Caption: Catalyst and condition control for selective N-functionalization.
Part 3: Key Experimental Protocols
These protocols are generalized procedures and should be adapted based on the specific substrate and scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an N-protected bromo-7-azaindole with an arylboronic acid.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should be around 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Rh(III)-Catalyzed C-H Annulation
This protocol describes the annulation of an N-directed 2-aminopyridine with an internal alkyne to form a 7-azaindole core.[19]
-
Setup: To an oven-dried screw-cap vial, add the N-acyl 2-aminopyridine (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Inert Atmosphere: Seal the vial and purge with argon.
-
Reagent Addition: Add the internal alkyne (1.2-2.0 equiv) and the solvent (e.g., DCE or t-BuOH) via syringe.
-
Reaction: Tightly cap the vial and place it in a preheated heating block (e.g., 90-120 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Filter through a short pad of Celite, washing with CH₂Cl₂ or EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlanchimpharma.com [atlanchimpharma.com]
- 15. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 7-Azaindole-Based Kinase Inhibitors
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2][3] Its unique ability to act as a bioisostere for purine systems allows it to form robust bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively mimicking the natural substrate, ATP.[2][3][4][5][6] This fundamental interaction serves as the foundation for a multitude of inhibitors targeting kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][5][6][7]
This guide provides a comparative analysis of the efficacy of various 7-azaindole-based inhibitors against several key kinase targets. We will delve into the experimental data supporting their activity, explain the rationale behind the validation workflows, and provide detailed protocols for key assays, offering researchers a comprehensive resource for understanding and evaluating these potent compounds.
The Mechanism: Hinge Binding in the ATP Pocket
The efficacy of 7-azaindole inhibitors stems from their structural capacity to interact with the kinase hinge region. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[3][5] This dual interaction anchors the inhibitor in the active site, blocking ATP from binding and halting the phosphotransfer reaction. The versatility of the 7-azaindole core, with its multiple sites for substitution, allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[3][5]
Caption: General mechanism of 7-azaindole kinase inhibition.
Comparative Efficacy Across Key Kinase Targets
The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide array of kinases. Here, we compare the efficacy of representative compounds against several therapeutically relevant targets.
Aurora Kinases: Guardians of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[1][8] Their overexpression in many cancers makes them attractive therapeutic targets, as their inhibition leads to mitotic errors, polyploidy, and ultimately, apoptosis.[8]
GSK1070916 is a potent, ATP-competitive 7-azaindole-based inhibitor with high selectivity for Aurora B and C.[8][9] It was developed to optimize kinase selectivity and has demonstrated robust anti-proliferative activity in multiple tumor cell lines.[8]
-
Biochemical Potency: GSK1070916 inhibits Aurora B and Aurora C with IC50 values of 3.5 nM and 6.5 nM, respectively.[9] Another source reports IC50 values of 0.38 nM for Aurora B and 1.5 nM for Aurora C.[10]
-
Cellular Activity: In A549 human lung cancer cells, GSK1070916 has a cellular IC50 of 7 nM and demonstrates potent inhibition of proliferation in over 100 different human cancer cell lines with IC50 values typically below 10 nM.[10]
VEGFR-2: Fueling Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[11][12][13] Blocking VEGFR-2 signaling is a proven strategy in oncology.
While many indole-based inhibitors target VEGFR-2, specific data for 7-azaindole compounds is less consolidated in the initial search. However, the broader class of indole derivatives shows significant promise. For instance, a synthesized indole derivative, compound 18b , was found to be a highly potent VEGFR-2 inhibitor with an IC50 value of 0.07 µM, which is more potent than the multi-kinase inhibitor sorafenib (0.09 µM).[14] Another study found compound 7 , a 1H-indole derivative, to have a VEGFR-2 IC50 of 25 nM, outperforming sorafenib (35 nM) in the same assay.[15] These results underscore the potential of the core indole scaffold, from which 7-azaindoles are derived, for potent VEGFR-2 inhibition.
p38 MAP Kinase: Mediating Inflammation
p38 MAP kinases are central to cellular responses to inflammatory cytokines and stress.[16] Inhibiting this pathway is a therapeutic strategy for chronic inflammatory and autoimmune diseases.[17]
A series of 4-azaindole derivatives were developed as potent p38 inhibitors.[17][18] Optimization of this series led to compounds like 42c , which demonstrated potent inhibition of p38.[17] Another compound, SD-169 , is a cell-permeable indole that acts as a potent and selective p38α MAP kinase inhibitor with an IC50 of 3.2 nM. It shows high selectivity over p38β (IC50 = 122 nM) and other kinases like ERK2 and JNK-1.
Other Notable Kinase Targets
The versatility of the 7-azaindole scaffold is further demonstrated by its application in targeting other critical kinases:
-
B-RAF: Vemurafenib, an FDA-approved drug for melanoma, is a potent 7-azaindole-based inhibitor of the B-RAF V600E mutation.[3][4][5][19]
-
PI3K: Novel 7-azaindole derivatives have been developed as potent PI3K inhibitors, with compounds showing subnanomolar IC50 values against PI3Kγ.[20][21]
-
PDK1: A structure-guided design effort produced 7-azaindole inhibitors of PDK1 with biochemical potency in the two-digit nanomolar range.[22]
-
ULK1/2: To target autophagy in KRAS-driven lung cancer, highly selective 7-azaindole inhibitors of ULK1/2 have been developed.[23]
Quantitative Efficacy Data Summary
The following tables summarize the biochemical and cellular potency of selected azaindole-based inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| GSK1070916 | Aurora B | 0.38 - 3.5 | [9][10] |
| Aurora C | 1.5 - 6.5 | [9][10] | |
| SD-169 | p38α MAP Kinase | 3.2 | |
| p38β MAP Kinase | 122 | ||
| Compound 18b (Indole) | VEGFR-2 | 70 | [14] |
| Compound 7 (Indole) | VEGFR-2 | 25 | [15] |
| Various (7-Azaindole) | PI3Kγ | < 1 | [20] |
Table 2: Cellular Anti-Proliferative Activity
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 | Reference(s) |
| GSK1070916 | A549 | Lung Cancer | 7 nM | [10] |
| Panel of >100 lines | Various | < 10 nM | [10] | |
| Compound 7 (Indole) | HCT 116 | Colon Cancer | 11.52 µM | [15] |
| MCF-7 | Breast Cancer | 12.93 µM | [15] |
A Self-Validating Experimental Workflow
Evaluating a kinase inhibitor requires a multi-step process that moves from a controlled, simplified system to a complex, physiologically relevant one. This progression is crucial for validating that a compound's biochemical potency translates into cellular efficacy.[24][25] A failure to show activity in cell-based assays is a common and costly reason for the attrition of promising biochemical hits.[24]
Caption: Standard workflow for kinase inhibitor evaluation.
Experimental Protocols
Here we detail standardized protocols for key assays used to determine inhibitor efficacy.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality: This assay directly measures the inhibitor's ability to block the catalytic activity of the purified kinase enzyme. It quantifies the production of ADP, a direct product of the kinase reaction, providing a robust measure of enzymatic inhibition.[7]
Methodology (Adapted from ADP-Glo™ Kinase Assay protocols): [7][26]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 7-azaindole inhibitor in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (in a 96-well or 384-well plate):
-
To each well, add 2.5 µL of the serially diluted inhibitor or a DMSO control.
-
Add 2.5 µL of the target kinase (e.g., Aurora B) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, often near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Causality: While a biochemical assay confirms enzyme inhibition, it doesn't prove the compound can cross the cell membrane and find its target in the crowded cytoplasm. This assay provides that critical evidence by measuring the inhibitor's binding to its target kinase inside living cells.[24]
Methodology (General Principles): [23][24]
-
Cell Preparation:
-
Genetically engineer a cell line (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Plate the cells in a white, opaque 96-well plate and incubate to allow for cell attachment.
-
-
Assay Execution:
-
Treat the cells with the 7-azaindole inhibitor at various concentrations.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
Incubate under standard cell culture conditions (37°C, 5% CO2) for a defined period (e.g., 2 hours).
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Immediately measure the luminescence at two wavelengths using a specialized plate reader: one for the donor (NanoLuc® luciferase) and one for the acceptor (fluorescent tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The inhibitor will compete with the fluorescent tracer for binding to the kinase, causing a decrease in the BRET ratio.
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.
-
Conclusion
The 7-azaindole scaffold is a powerful and versatile starting point for the design of potent and selective kinase inhibitors.[2] Compounds like GSK1070916 demonstrate that this core can be optimized to produce inhibitors with nanomolar efficacy in both biochemical and cellular assays.[8][10] The key to successful drug development lies in a rigorous, multi-step validation process that confirms not only enzymatic inhibition but also target engagement and functional consequences within a cellular context.[24][25] By employing the systematic workflows and robust assays detailed in this guide, researchers can effectively compare and advance novel 7-azaindole-based compounds as potential therapeutics for a range of diseases.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches | MDPI [mdpi.com]
- 16. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stork: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase [storkapp.me]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 7-Chloropyrrolopyridines for Researchers and Drug Development Professionals
The 7-chloropyrrolopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors. The strategic introduction of a chlorine atom at the 7-position of the pyrrolopyridine ring system can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of the primary synthetic routes to 7-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 7-chloro-7-azaindole), offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.
Introduction to Synthetic Strategies
The synthesis of 7-chloropyrrolopyridines can be broadly categorized into three main strategies:
-
Direct Chlorination of the Pyrrolopyridine Core: This approach involves the direct introduction of a chlorine atom onto the pre-formed 7-azaindole skeleton. The success of this strategy hinges on achieving high regioselectivity for the desired C7 position.
-
The Sandmeyer Reaction: A classical and reliable method in aromatic chemistry, the Sandmeyer reaction allows for the conversion of an amino group at the 7-position into a chloro group via a diazonium salt intermediate.
-
Construction of the Chlorinated Heterocycle: This strategy involves building the 7-chloropyrrolopyridine scaffold from acyclic or monocyclic precursors, where the chlorine atom is incorporated at an early stage of the synthesis.
This guide will delve into the first two strategies, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Direct Electrophilic Chlorination
Direct C-H chlorination of the 7-azaindole nucleus presents a potentially atom-economical approach. However, controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich pyrrolopyridine system can be challenging. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Mechanistic Considerations
The electrophilic chlorination of 7-azaindole is believed to proceed via a standard electrophilic aromatic substitution mechanism. The choice of chlorinating agent and reaction conditions is crucial to favor substitution on the pyridine ring, specifically at the C7 position. The use of a directing group or the modulation of the electronic properties of the substrate, for instance, through N-oxidation, can influence the regiochemical outcome.
Experimental Protocol: DMSO-Catalyzed Chlorination with N-Chlorosuccinimide (NCS)
Recent advancements have demonstrated the use of N-chlorosuccinimide (NCS) with a catalytic amount of dimethyl sulfoxide (DMSO) for the chlorination of various heterocycles under neutral and mild conditions. This method holds promise for the direct chlorination of 7-azaindole.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH3CN)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in acetonitrile, add N-chlorosuccinimide (1.1 equiv.) and a catalytic amount of DMSO (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-chloro-1H-pyrrolo[2,3-b]pyridine.
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS is a mild and easy-to-handle source of electrophilic chlorine, reducing the risk of over-chlorination and harsh reaction conditions.
-
DMSO as Catalyst: DMSO is proposed to activate NCS, enhancing its electrophilicity and promoting the chlorination reaction under mild conditions.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust and well-established method for the introduction of a chlorine atom onto an aromatic ring.[1][2][3] This two-step process involves the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed displacement of the diazonium group with a chloride ion.
Mechanistic Pathway
The reaction proceeds through the formation of a diazonium salt from the corresponding amine using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] The diazonium salt is then treated with a copper(I) chloride solution. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species, regenerating the copper(I) catalyst and yielding the desired aryl chloride.
Caption: Generalized workflow for the Sandmeyer reaction.
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-b]pyridine via Sandmeyer Reaction
This protocol is adapted from general Sandmeyer reaction procedures and would require optimization for this specific substrate.[3]
Part A: Preparation of 7-Amino-1H-pyrrolo[2,3-b]pyridine
The synthesis of the requisite 7-amino-1H-pyrrolo[2,3-b]pyridine precursor is a critical first step. This can be achieved through various methods, often involving the construction of the pyrrolopyridine ring system with a nitro group at the 7-position, followed by reduction.
Part B: Sandmeyer Reaction
Materials:
-
7-Amino-1H-pyrrolo[2,3-b]pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Diazotization:
-
Suspend 7-amino-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a mixture of concentrated HCl and water at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Chloro-de-diazoniation:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 equiv.) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N2 gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Carefully neutralize the combined organic layers by washing with saturated aqueous NaHCO3 solution.
-
Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 7-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are often unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent premature decomposition.
-
Copper(I) Chloride as Catalyst: Cu(I) is essential for the single-electron transfer process that initiates the radical mechanism of the Sandmeyer reaction.
-
Acidic Conditions: The reaction is performed under acidic conditions to generate nitrous acid in situ and to stabilize the diazonium salt.
Comparative Analysis of Synthetic Routes
| Feature | Direct Chlorination (DMSO/NCS) | Sandmeyer Reaction |
| Starting Material | 1H-Pyrrolo[2,3-b]pyridine | 7-Amino-1H-pyrrolo[2,3-b]pyridine |
| Number of Steps | 1 | 2 (from the amine) |
| Reagents | NCS, DMSO | NaNO₂, HCl, CuCl |
| Reaction Conditions | Mild (room temperature) | Low temperature (0-5 °C) followed by warming |
| Potential Yield | Moderate to good (highly substrate-dependent) | Generally good to excellent |
| Regioselectivity | Can be an issue, may require optimization | High for the 7-position (pre-determined by the amine) |
| Safety Considerations | NCS is a mild chlorinating agent | Diazonium salts can be explosive if isolated; handle with care |
| Scalability | Potentially scalable | Well-established and scalable |
Data Presentation:
The selection of a synthetic route will depend on the specific requirements of the research. For rapid access to small quantities and to explore the reactivity of the 7-azaindole core, the direct chlorination method may be advantageous due to its single-step nature. However, for larger-scale synthesis where high yield and regiochemical purity are paramount, the Sandmeyer reaction, despite requiring the synthesis of the amino precursor, is often the more reliable and predictable choice.
Caption: Comparative logical workflows for the synthesis of 7-chloropyrrolopyridine.
Conclusion
Both direct chlorination and the Sandmeyer reaction represent viable pathways to 7-chloropyrrolopyridines. The choice between these routes involves a trade-off between the number of synthetic steps and the predictability of the outcome in terms of yield and regioselectivity. For medicinal chemistry applications where unambiguous structure and scalability are critical, the Sandmeyer reaction, despite its multi-step nature, often proves to be the more robust and reliable strategy. As with any synthetic endeavor, careful optimization of reaction conditions is essential to achieve the desired outcome efficiently and safely.
References
A Researcher's Guide to Validating the Biological Activity of Novel Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Analogs
This guide provides a comprehensive framework for researchers and drug development professionals on the validation of the biological activity of newly synthesized Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate analogs. The focus is on a systematic approach to characterize their potential as anticancer agents, with a particular emphasis on kinase inhibition, a common mechanism of action for this class of compounds.
The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a promising pharmacophore in drug discovery, with derivatives showing potential as kinase inhibitors, antiproliferative agents, and treatments for various diseases including cancer and Alzheimer's.[1][2][3] Given this background, it is plausible that novel analogs of this compound may exhibit similar activities. This guide will therefore focus on a validation pathway centered on anticancer and kinase-inhibiting properties.
I. Initial In Vitro Screening: Identifying Promising Candidates
The first step in validating a new library of synthesized compounds is to perform a high-throughput screening to identify "hits" with significant biological activity. For potential anticancer agents, this typically involves assessing their cytotoxicity against a panel of cancer cell lines.
A. Cell Viability and Proliferation Assays
A common initial assessment is to measure the effect of the compounds on cancer cell viability and proliferation.[4][5][6] This helps to determine the concentration range at which the compounds are active and to identify any selective toxicity towards cancer cells over normal cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs and a reference compound (e.g., a known kinase inhibitor like Sunitinib) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values of Analogs
| Compound ID | HeLa (IC50, µM) | MCF-7 (IC50, µM) | SGC-7901 (IC50, µM) | Normal Fibroblasts (IC50, µM) |
| Analog 1 | 5.2 | 8.1 | 6.5 | > 50 |
| Analog 2 | 0.8 | 1.2 | 0.9 | 25.6 |
| Analog 3 | 12.5 | 15.3 | 11.8 | > 50 |
| Sunitinib | 2.5 | 3.1 | 2.8 | 15.2 |
This table illustrates how to present the initial screening data. Analogs with low micromolar or nanomolar IC50 values against cancer cell lines and significantly higher IC50 values against normal cells are prioritized for further investigation.
II. Elucidating the Mechanism of Action: Is it Kinase Inhibition?
Pyrrolopyridine derivatives are frequently identified as kinase inhibitors.[7][8][9] Therefore, a logical next step is to investigate whether the observed cytotoxicity is due to the inhibition of one or more protein kinases.
A. Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[10] These assays are crucial for confirming direct target engagement and determining the potency and selectivity of the analogs.
Experimental Workflow: In Vitro Kinase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. View of Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines [ophcj.nuph.edu.ua]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. scilit.com [scilit.com]
- 7. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate by LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key intermediate in the synthesis of a multitude of therapeutic agents, is no exception.[1] Its structural integrity and freedom from impurities directly impact the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded approach to the purity analysis of this critical intermediate using Liquid Chromatography-Mass Spectrometry (LC-MS), comparing methodologies and offering a robust, self-validating protocol.
The Imperative of Purity: Why Rigorous Analysis Matters
This compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold prevalent in medicinal chemistry due to its versatile biological activity.[2] Impurities arising from its synthesis can be carried through subsequent reaction steps, potentially leading to the formation of undesired and possibly toxic byproducts in the final drug substance. Regulatory bodies such as the FDA and EMA mandate stringent control over the purity of starting materials to ensure the consistent quality of APIs.[3][4] Therefore, a highly sensitive and specific analytical method is not just advantageous; it is a regulatory necessity.
Comparative Analysis of Analytical Techniques
While various analytical techniques can be employed for purity determination, LC-MS stands out for its unparalleled combination of separation power and specificity.
| Technique | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Robust, reproducible, and widely available. | May lack the specificity to differentiate between co-eluting impurities with similar UV spectra. Less sensitive for impurities lacking a strong chromophore. |
| Gas Chromatography (GC) | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile compounds like the target analyte without derivatization, which can introduce further complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for impurity identification. | Lower sensitivity compared to MS, making it challenging to detect trace-level impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity, providing both chromatographic separation and mass information for confident peak identification and structural elucidation of unknown impurities.[5][6] | Matrix effects can sometimes suppress ion formation, and the initial instrumentation cost is higher. |
For the comprehensive purity profiling of this compound, LC-MS, particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offers the optimal balance of speed, resolution, and sensitivity to detect and identify even trace-level impurities.[2][7]
Understanding Potential Impurities: A Synthesis-Based Approach
A logical approach to impurity profiling begins with an understanding of the synthetic route. The synthesis of 7-azaindole derivatives can involve several steps where byproducts may form. Common impurities can include starting materials, reagents, intermediates, and products of side reactions such as dimerization or incomplete cyclization.[3]
DOT Diagram: Potential Impurity Formation Pathways
Caption: Logical flow of potential impurity generation during synthesis.
A Validated LC-MS Method for Purity Analysis
The following protocol is a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[8]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Spiked Sample: To assess the method's ability to separate impurities, a sample spiked with known or potential impurities at a relevant concentration (e.g., 0.1%) should be prepared.
2. UPLC-MS Conditions:
The use of a UPLC system is recommended for enhanced resolution and shorter run times.
| Parameter | Recommended Condition | Justification |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | The C18 stationary phase provides excellent hydrophobic retention for the target compound, while the small particle size ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures the elution of compounds with a wide range of polarities, separating the main peak from potential impurities. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions and particle size to maintain high efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 2 µL | A small injection volume minimizes band broadening. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass accuracy for confident identification of unknowns, while a QqQ is excellent for targeted quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the heterocyclic ring are readily protonated, making positive ESI a sensitive ionization technique for this class of compounds. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Cone Voltage | 30 V | A moderate cone voltage can induce some in-source fragmentation, providing initial structural clues. |
| Source Temperature | 150 °C | Prevents solvent condensation in the source. |
| Desolvation Temperature | 400 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Acquisition Mode | Full Scan (m/z 50-500) and Targeted MS/MS | Full scan allows for the detection of all ionizable species, while targeted MS/MS of the main peak and any detected impurities provides fragmentation data for structural confirmation. |
DOT Diagram: LC-MS Purity Analysis Workflow
Caption: Step-by-step workflow for LC-MS purity analysis.
Data Interpretation and Trustworthiness of the Protocol
The trustworthiness of this protocol lies in its self-validating nature. The combination of chromatographic retention time, accurate mass measurement, and fragmentation patterns provides a high degree of confidence in the identification of the main compound and any impurities.
-
Main Peak Identification: The main peak in the chromatogram should have a mass-to-charge ratio ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₀H₉ClN₂O₂; expected m/z ≈ 225.0425).
-
Impurity Detection: Any other peaks in the chromatogram are potential impurities. Their area percentage relative to the main peak can be calculated to determine their levels.
-
Impurity Identification: The accurate mass of each impurity can be used to propose a molecular formula. The MS/MS fragmentation pattern can then be compared to the fragmentation of the main compound and known synthetic byproducts to elucidate the impurity's structure.
Table of Potential Impurities and their Expected [M+H]⁺:
| Potential Impurity | Potential Source | Expected [M+H]⁺ (Monoisotopic) |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Hydrolysis of the ester | 197.0112 |
| Starting materials (e.g., substituted chloropyridines) | Incomplete reaction | Varies |
| Dimer of the final product | Side reaction | 449.0778 |
| Isomeric byproducts | Non-selective cyclization | 225.0425 (requires chromatographic separation) |
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A well-developed and validated LC-MS method, as outlined in this guide, provides the necessary sensitivity, selectivity, and structural information to confidently assess the purity of this key intermediate. By understanding the potential impurities based on the synthetic process and employing a robust analytical workflow, researchers and drug development professionals can ensure that their starting materials meet the stringent requirements of the pharmaceutical industry and regulatory agencies, ultimately contributing to the development of safe and effective medicines.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and Other Privileged Heterocyclic Scaffolds in Drug Discovery
Abstract
In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall success of a drug candidate. This guide provides an in-depth comparison of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a derivative of the 7-azaindole scaffold, with other foundational heterocyclic systems: the parent Indole, the isomeric Pyrrolo[2,3-d]pyrimidine, and the distinct Quinoline scaffold. We will explore how the subtle yet significant structural differences between these frameworks translate into tangible variations in biological performance, supported by comparative data and detailed experimental protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.
Introduction: The Central Role of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are the bedrock of modern pharmacology. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow them to bind with high affinity to a wide range of biological targets.[1] Scaffolds like indole, purine, and quinoline are not mere molecular frameworks; they are "privileged structures" that appear repeatedly in approved drugs and natural products, demonstrating their inherent drug-like qualities.[2][3][4]
The strategic modification of these core scaffolds is a cornerstone of drug design. A prime example is the concept of bioisosteric replacement, where an atom or group is replaced by another with similar steric and electronic properties to enhance potency, selectivity, or pharmacokinetic profiles. The focus of this guide, the 7-azaindole scaffold, is a classic bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen.[5] This single atomic substitution creates a cascade of changes that we will explore in detail.
The Focus Scaffold: this compound
This compound is a functionalized derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This scaffold has garnered immense interest, particularly in the development of protein kinase inhibitors.[5]
-
The 7-Azaindole Core: The defining feature is the nitrogen atom at the 7-position. This atom acts as a hydrogen bond acceptor, which, in concert with the pyrrole N-H hydrogen bond donor, allows for a bidentate hydrogen bonding interaction with the hinge region of many protein kinases. This mimics the binding pattern of the natural ATP substrate, making the 7-azaindole an exceptional "hinge-binding" fragment.[5]
-
The 7-Chloro Group: The chlorine atom at the 7-position of the parent 1H-pyrrolo[2,3-c]pyridine serves as a versatile synthetic handle. It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups to explore structure-activity relationships (SAR).
-
The Ethyl Carboxylate Group: The ester at the 2-position provides another point for modification or can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchor or interaction point with a target protein.
This combination of features makes the title compound a valuable intermediate and a promising scaffold for building highly specific and potent therapeutic agents.
Comparative Analysis of Heterocyclic Scaffolds
The decision to use a 7-azaindole over another scaffold is a question of fine-tuning molecular properties. Let's compare it to its closest relatives and other popular frameworks.
7-Azaindole vs. Indole
The most direct comparison is with indole, its carbocyclic analog. While structurally similar, the introduction of the N7 atom has profound consequences.
-
Physicochemical Properties: The pyridine nitrogen increases polarity, which generally leads to improved aqueous solubility and a lower partition coefficient (LogP) compared to the indole equivalent.[5] This is a significant advantage in drug development, as poor solubility can hinder absorption and bioavailability.[6] The nitrogen also alters the pKa of the pyrrole N-H, making it more acidic.
-
Biological Activity & Mechanism: The key advantage lies in kinase inhibition. While indole can only act as a hydrogen bond donor (via the N-H), the 7-azaindole provides both a donor and an acceptor, leading to a more stable bidentate interaction with the kinase hinge.[5] This often translates to superior potency. However, this is target-dependent. In the development of Cannabinoid Receptor 1 (CB1) modulators, for instance, the 7-azaindole was found to be a poor bioisostere, abolishing binding, whereas the 6-azaindole isomer was more successful.[6]
-
Synthetic Accessibility: Both scaffolds are readily accessible through numerous named reactions (e.g., Fischer, Bischler for indoles). The synthesis of functionalized azaindoles can be more complex but is well-established in the literature.
7-Azaindole vs. Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
This isomer, also known as 7-deazapurine, is a purine bioisostere and is prevalent in kinase inhibitors like the FDA-approved drug Tofacitinib.[7][8]
-
Physicochemical Properties: With two nitrogen atoms in its six-membered ring, the pyrrolo[2,3-d]pyrimidine scaffold is generally more polar and soluble than 7-azaindole.
-
Biological Activity & Mechanism: This scaffold is an excellent mimic of the natural purine ring of ATP.[9] It can form multiple hydrogen bonds with the kinase hinge region. The choice between a 7-azaindole and a 7-deazapurine often comes down to the specific topology of the ATP-binding pocket and the desired vector space for substituent exploration. Pyrrolo[2,3-d]pyrimidines have been extensively used to develop potent and selective inhibitors for various kinases, including EGFR and JAK family members.[10]
-
Synthetic Accessibility: The synthesis is well-documented, often starting from substituted pyrimidines upon which the pyrrole ring is constructed.[11] The scaffold allows for diverse functionalization on both the pyrrole and pyrimidine rings.[12]
7-Azaindole vs. Quinoline
Quinoline is a larger, bicyclic heteroaromatic system composed of fused benzene and pyridine rings. It is a privileged scaffold found in numerous drugs, most famously the antimalarial chloroquine.[13]
-
Physicochemical Properties: Quinoline is a weakly basic compound.[14] Its larger, more lipophilic surface area generally results in a higher LogP compared to the more compact 7-azaindole.
-
Biological Activity & Mechanism: The mechanism of action for quinoline derivatives is highly diverse. In cancer, their planar structure allows them to act as DNA intercalating agents or topoisomerase inhibitors.[15] In malaria, they are thought to interfere with heme detoxification in the parasite.[13] Unlike 7-azaindole's specific role as a hinge-binder, quinoline's utility is broader, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular applications.[3][16][17][18]
-
Synthetic Accessibility: Classic syntheses like the Skraup and Friedländer reactions make the quinoline core highly accessible.
Data Presentation: Physicochemical Property Comparison
To objectively compare these scaffolds, we can summarize their core physicochemical properties. The table below presents calculated values for the parent, unsubstituted scaffolds to provide a standardized baseline.
| Property | 7-Azaindole | Indole | Pyrrolo[2,3-d]pyrimidine | Quinoline |
| Structure | ||||
| Molecular Formula | C₇H₆N₂ | C₈H₇N | C₆H₅N₃ | C₉H₇N |
| Molecular Weight | 118.14 g/mol | 117.15 g/mol | 119.12 g/mol [19] | 129.16 g/mol |
| XLogP3 | 1.1 | 2.1 | 0.7[19] | 2.0 |
| H-Bond Donors | 1 | 1 | 1 | 0 |
| H-Bond Acceptors | 2 | 1 | 3 | 1 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 15.8 Ų | 41.6 Ų[19] | 12.9 Ų |
| Aqueous Solubility (LogS) | -1.6[5] | -2.1 | -1.5 | -2.3 |
Data sourced from PubChem and other cited literature. Values are for the unsubstituted parent scaffolds and serve as a baseline for comparison.
Interpretation: The data clearly illustrates the impact of nitrogen incorporation. Both 7-azaindole and pyrrolo[2,3-d]pyrimidine show increased polarity (higher TPSA, lower XLogP3) and better predicted aqueous solubility (higher LogS) compared to their carbocyclic counterparts, indole and quinoline. This is a crucial advantage for developing orally bioavailable drugs.
Experimental Protocols
To provide a practical context, we describe a representative synthesis for the title compound and a standard protocol for evaluating its potential as a kinase inhibitor.
Synthesis of this compound
This protocol is based on established literature methods, such as the Reissert reaction, which builds the pyrrole ring onto a pre-existing pyridine.[20]
Causality: The reaction sequence is designed to first activate the methyl group of 2-chloro-4-methyl-3-nitropyridine via deprotonation, allowing it to attack diethyl oxalate. The subsequent reduction of the nitro group to an amine is the critical step that enables the intramolecular cyclization (condensation) to form the pyrrole ring.
Step-by-Step Methodology:
-
Step 1: Condensation:
-
To a stirred suspension of potassium ethoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, slowly add diethyl oxalate (1.1 eq).
-
After 10 minutes, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 20-24 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with water and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer with 2N HCl to precipitate the intermediate, which is filtered, washed with water, and dried.
-
-
Step 2: Reductive Cyclization:
-
Dissolve the intermediate from Step 1 in ethanol/water (e.g., 5:1 mixture).
-
Add sodium dithionite (Na₂S₂O₄, ~4-5 eq) portion-wise, maintaining the temperature below 50 °C.
-
Stir the reaction at room temperature for 2-3 hours. The reaction progress can be monitored by a color change from dark red to yellow/orange.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Step 3: Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[20]
-
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, high-throughput method to determine the IC₅₀ value of a compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[21][22]
Self-Validating System: This protocol includes positive (known inhibitor) and negative (vehicle) controls, which are essential for validating the assay performance. The Z'-factor, calculated from these controls, should be ≥ 0.5 for a robust assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Plate Preparation:
-
Using a 384-well white, flat-bottom assay plate, add 1 µL of each diluted compound concentration to the appropriate wells.
-
Include wells with 1 µL of DMSO only (negative control, 0% inhibition) and 1 µL of a known inhibitor for the target kinase, like Staurosporine (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the appropriate kinase assay buffer (typically Tris-HCl, MgCl₂, DTT), the target kinase enzyme, and its specific peptide substrate.
-
Dispense 10 µL of the master mix into each well of the assay plate.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution (at a concentration near its Kₘ for the enzyme).
-
Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin.[21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization of Key Concepts
Visual models are essential for understanding complex relationships in drug design.
Fragment-Based Drug Discovery (FBDD) Workflow
The 7-azaindole scaffold is an archetypal fragment used in FBDD to develop kinase inhibitors. The workflow below illustrates this process.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Structure-Activity Relationship (SAR) of the 7-Azaindole Scaffold
SAR studies reveal which positions on a scaffold are critical for activity and can be modified.
Caption: Key SAR points for the 7-azaindole scaffold in kinase inhibition.
Future Perspectives
The utility of the 7-azaindole scaffold, and specifically derivatives like this compound, is far from exhausted. Future research will likely focus on:
-
Targeting Novel Kinases: As our understanding of the human kinome expands, the 7-azaindole scaffold will be deployed against new and challenging kinase targets.
-
Beyond Kinases: While dominant in kinase inhibition, the unique electronic and hydrogen bonding properties of azaindoles are being explored for other target classes, such as bromodomains and other protein-protein interactions.
-
Covalent Inhibition: The scaffold can be functionalized with electrophilic "warheads" to create covalent inhibitors, a strategy that can lead to increased potency and duration of action.
-
Fine-Tuning ADME Properties: The strategic placement of the nitrogen atom in the four different azaindole isomers (4-, 5-, 6-, and 7-azaindole) offers a powerful toolkit for medicinal chemists to meticulously tune properties like solubility, metabolic stability, and cell permeability to overcome pharmacokinetic challenges.[23][24]
Conclusion
This compound is a highly valuable entity in drug discovery, embodying the advantages of the 7-azaindole scaffold. Its superiority over the parent indole scaffold in kinase inhibition is rooted in its ability to form a bidentate hydrogen bond with the enzyme hinge region. Compared to other privileged structures, it occupies a strategic middle ground: it is more polar and soluble than indole and quinoline, but perhaps less so than the di-aza pyrrolopyrimidines, offering a distinct profile for property modulation. The choice of a heterocyclic core is never arbitrary; it is a deliberate, data-driven decision. By understanding the fundamental physicochemical and biological differences imparted by these scaffolds, researchers can more effectively navigate the complex landscape of medicinal chemistry to design the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. benchchem.com [benchchem.com]
- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different biological activities of quinoline [wisdomlib.org]
- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound | 867034-10-4 [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 7-Azaindole
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry. As a bioisostere of indole, it is a key component in numerous clinically approved drugs, including the anti-cancer agent Vemurafenib.[1][2] The incorporation of the pyridine nitrogen atom often enhances solubility, bioavailability, and target-binding interactions compared to its indole counterpart.[2] However, the synthesis and functionalization of this bicyclic system present unique challenges that have spurred the development of diverse and sophisticated catalytic methodologies.
This guide provides a comparative overview of the leading catalytic strategies for constructing and functionalizing the 7-azaindole core. We will delve into the mechanistic nuances, substrate scope, and practical considerations of catalyst systems based on palladium, rhodium, and copper, among others. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal catalytic approach for their specific synthetic goals.
Core Catalytic Strategies: A Comparative Analysis
The construction of the 7-azaindole ring system or its subsequent functionalization is dominated by transition metal catalysis. Palladium, rhodium, and copper complexes are the most prominent, each offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance.
Palladium (Pd) Catalysis: The Versatile Workhorse
Palladium catalysis is arguably the most extensively used method for both the construction and functionalization of the 7-azaindole nucleus. Its versatility stems from its efficacy in catalyzing a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which allow for the introduction of diverse substituents at various positions of the ring.[3][4]
Mechanism & Application:
A common strategy involves a two-step sequence starting from a substituted pyridine. For instance, a Sonogashira coupling between an aminohalopyridine and a terminal alkyne, catalyzed by a Pd(II) species and a copper(I) co-catalyst, generates a key 2-amino-3-(alkynyl)pyridine intermediate.[5] This intermediate then undergoes an intramolecular cyclization to form the 2-substituted 7-azaindole.[5] More advanced palladium-catalyzed cascade reactions can form both the C-C and C-N bonds in a single pot, offering greater efficiency.[6]
Performance & Scope:
-
High Yields: Palladium-catalyzed methods frequently deliver excellent yields for a broad range of substrates.[5][6]
-
Functional Group Tolerance: Modern Pd-catalyst systems, often employing bulky phosphine ligands (e.g., RuPhos, PCy3), exhibit high tolerance for various functional groups, which is critical in complex molecule synthesis.[6][7]
-
Position Selectivity: Pd-catalysis is highly effective for functionalizing pre-formed halo-7-azaindoles at specific positions (e.g., C4, C6), enabling late-stage diversification.[3]
Causality Behind Experimental Choices: The choice of ligand is paramount in Pd-catalysis. Bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting reductive elimination step, thereby increasing catalyst turnover and overall reaction efficiency. The base (e.g., NaOtBu, K2CO3) is crucial for promoting deprotonation or transmetalation steps within the catalytic cycle.
Rhodium (Rh) Catalysis: The C-H Activation Specialist
Rhodium catalysis has emerged as a powerful tool for 7-azaindole synthesis, primarily through C-H activation and annulation strategies.[8][9][10] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like organohalides.
Mechanism & Application:
A typical Rh(III)-catalyzed synthesis involves the reaction of an aminopyridine with an alkyne.[8][11] The reaction proceeds via a chelation-assisted C-H activation at the C3 position of the pyridine ring, followed by alkyne insertion and reductive elimination to forge the pyrrole ring.[11][12] An external silver oxidant (e.g., Ag2CO3, AgSbF6) is often required.[11][13] Density Functional Theory (DFT) studies suggest the silver additive facilitates the reaction by oxidizing Rh(III) intermediates, which accelerates key steps like C-H activation and reductive elimination.[13][14][15]
Performance & Scope:
-
High Regioselectivity: The directing effect of the amino group ensures high regioselectivity in the C-H activation step.[8]
-
Broad Substrate Scope: This method tolerates a wide variety of functional groups on both the aminopyridine and alkyne coupling partners.[1][10]
-
Direct Annulation: It provides a direct route to complex, substituted 7-azaindoles from simple precursors.[8]
Causality Behind Experimental Choices: The cationic Rh(III) catalyst, often generated in situ from precursors like [RhCp*Cl2]2, is the active species. The silver oxidant is not merely a spectator; it actively participates in the catalytic cycle by maintaining the rhodium in a higher, more reactive oxidation state.[13][15]
Copper (Cu) Catalysis: The Economical Alternative
Copper catalysis offers a more economical and environmentally benign alternative to palladium and rhodium for certain transformations. It is particularly effective for N-arylation (Chan-Lam coupling) and N-alkynylation reactions on the 7-azaindole nitrogen.[16]
Mechanism & Application:
Copper-catalyzed methods can be used for the final cyclization step to form the 7-azaindole ring. For example, an o-haloaryl enamine adduct, formed from a conjugate addition, can undergo an intramolecular cyclization catalyzed by copper(II) acetate.[17] This process is often ligand-free and can be performed in aqueous solvent systems.[17] Copper iodide (CuI) is also effective for the direct N-alkynylation of the 7-azaindole core.[16]
Performance & Scope:
-
Cost-Effective: Copper catalysts are significantly cheaper than their palladium and rhodium counterparts.
-
Mild Conditions: Many copper-catalyzed reactions proceed under mild conditions, often at room temperature and open to the air.[16]
-
Specific Applications: While not as broadly applicable as palladium for C-C couplings, copper excels at C-N and C-O bond formations.
Other Catalytic Systems
While Pd, Rh, and Cu dominate the field, other metals and strategies are also noteworthy:
-
Silver (Ag) and Gold (Au) Catalysis: Silver has been used to catalyze the intramolecular cyclization of acetylenic amines to form 7-azaindoles, particularly in aqueous media.[18] Gold catalysis is highly effective for activating alkynes toward nucleophilic attack and has been applied in tandem cyclizations to build complex polycyclic systems containing the indoline core.[19][20]
-
Photoredox/Nickel Dual Catalysis: This modern approach enables Csp2–Csp3 cross-coupling under very mild conditions, using light to drive the reaction. It has been successfully applied to synthesize cycloalkyl-substituted 7-azaindoles.[21]
-
Organocatalysis: While less common for core synthesis, organocatalytic methods are valuable for the asymmetric functionalization of 7-azaindoline derivatives, which are reduced forms of 7-azaindoles.[22]
Head-to-Head Performance Summary
| Catalyst System | Primary Application | Key Advantages | Typical Conditions | Limitations |
| Palladium (Pd) | Cross-Coupling (Suzuki, Sonogashira, etc.), Annulation | High versatility, excellent yields, broad functional group tolerance.[5][6] | Pd(OAc)2 or Pd precatalysts, phosphine ligands, base (e.g., NaOtBu), 80-120 °C.[6] | Catalyst cost, potential for heavy metal contamination. |
| Rhodium (Rh) | C-H Activation / Annulation | High atom economy, excellent regioselectivity, direct access to complex products.[8][10] | [RhCp*Cl2]2, Ag(I) oxidant (e.g., Ag2CO3), solvent (e.g., DCE), 100-130 °C.[12] | High catalyst cost, requires stoichiometric oxidant. |
| Copper (Cu) | C-N/C-O Coupling, Cyclization | Low cost, mild reaction conditions, often ligand-free.[16][17] | CuI or Cu(OAc)2, base (optional), often at room temperature.[16][17] | More limited scope compared to Pd for C-C couplings. |
| Photoredox/Nickel | Csp2–Csp3 Coupling | Extremely mild conditions (visible light, RT), novel reactivity. | Ir or Ru photocatalyst, Ni catalyst, ligand, blue LEDs.[21] | Requires specialized photoreactor setup. |
Experimental Protocols & Visualizations
To provide a practical context, we present a representative protocol for a palladium-catalyzed synthesis and visualize the catalytic cycles that underpin these powerful transformations.
Representative Protocol: Palladium-Catalyzed Cascade Synthesis of 7-Azaindoles[6]
This protocol describes the synthesis of a 7-azaindole derivative from a 2,3-dihalopyridine and an imine in a one-pot cascade reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: Add 2,3-dibromopyridine (0.3 mmol), the corresponding imine (0.33 mmol), Pd(OAc)2 (6 mol%, 0.018 mmol), PCy3 (12 mol%, 0.036 mmol), and NaOtBu (0.84 mmol) to a dried pressure tube.
-
Solvent Addition: Evacuate the tube and backfill with argon (repeat three times). Add dry dioxane (6 mL) via syringe.
-
Degassing: Seal the tube and stir the reaction mixture for 10 minutes at room temperature, ensuring all solids are well-suspended.
-
Heating: Heat the reaction mixture to 105 °C and maintain for 16–48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalysis
Palladium-Catalyzed Cascade Annulation
Caption: Simplified Pd-catalyzed cascade for 7-azaindole synthesis.
Rhodium-Catalyzed C-H Activation/Annulation
Caption: Key steps in the Rh(III)-catalyzed C-H activation pathway.
Conclusion and Future Outlook
The synthesis of 7-azaindoles has been profoundly advanced by transition metal catalysis.
-
Palladium remains the most versatile and reliable tool, especially for late-stage functionalization and constructing derivatives via classical cross-coupling pathways.
-
Rhodium offers a highly efficient and atom-economical alternative through its unique ability to directly activate C-H bonds, enabling the rapid assembly of the core structure from simple starting materials.
-
Copper provides a low-cost, sustainable option for specific C-N and C-O bond formations, complementing the reactivity of more precious metals.
The choice of catalyst ultimately depends on the specific synthetic target, desired substitution pattern, cost considerations, and available starting materials. For rapid analogue synthesis from a common halo-azaindole intermediate, palladium is often the superior choice. For de novo synthesis from basic pyridines and alkynes, rhodium-catalyzed C-H activation is exceptionally powerful.
Future developments will likely focus on further expanding the scope of C-H activation, developing more sustainable and economical iron- or nickel-based catalysts, and harnessing the power of photoredox and electrocatalysis to access novel reactivity under even milder conditions. These innovations will continue to empower medicinal chemists in their quest to develop the next generation of 7-azaindole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium(III)-catalyzed C-C coupling of 7-azaindoles with vinyl acetates and allyl acetates. | Semantic Scholar [semanticscholar.org]
- 10. Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 18. Azaindole synthesis [organic-chemistry.org]
- 19. Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. datapdf.com [datapdf.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex molecules like Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate require a thorough understanding of their potential hazards and the regulatory landscape governing chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Compound Identification and Hazard Assessment
Before any disposal procedure can be planned, a clear understanding of the compound's identity and associated hazards is paramount.
Chemical Identity:
-
Name: this compound
-
CAS Number: 867034-10-4[1]
-
Molecular Formula: C₁₀H₉ClN₂O₂[2]
-
Molecular Weight: 224.64 g/mol [2]
Hazard Profile: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, its structure as a chlorinated heterocyclic aromatic compound allows us to infer a likely hazard profile based on similar chemical classes. The presence of a chlorinated pyridine ring suggests potential for environmental toxicity and the generation of hazardous decomposition products.
Safety data for analogous compounds, such as other chlorinated pyrrolo-pyrimidines or pyridines, indicate hazards such as skin and eye irritation[3][4]. During thermal decomposition or combustion, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride, may be generated[5]. Therefore, this compound must be handled as a hazardous substance.
| Property | Value | Source |
| CAS Number | 867034-10-4 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2] |
| Molecular Weight | 224.64 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Inferred Hazards | Skin/Eye Irritant, Environmental Hazard | [3][4] |
| Combustion Products | CO, CO₂, NOx, Hydrogen Chloride (HCl) | [5] |
The Core Principle: Compliant Hazardous Waste Management
The disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. While this compound may not be explicitly named on an EPA hazardous waste list (such as the F, K, P, or U lists), its chemical nature necessitates that it be managed as hazardous waste[6][7].
The guiding principle is to ensure that the waste is properly segregated, stored, and ultimately disposed of by a licensed facility equipped to handle such chemicals, preventing its release into the environment.
Procedural Guide to Disposal
The following step-by-step process outlines the necessary actions from the point of generation to final disposal.
Step 1: Waste Segregation and Characterization
Proper segregation is the foundation of safe chemical disposal. This compound and materials contaminated with it must not be mixed with non-hazardous waste.
-
Unused or Expired Pure Compound: Treat as a hazardous chemical waste.
-
Contaminated Labware: Items such as pipette tips, gloves, and empty containers that are contaminated should be collected separately. Rinse empty containers three times with a suitable solvent (e.g., acetone or ethanol); the rinsate must also be collected as hazardous waste.
-
Solutions and Rinsates: All solutions containing this compound, as well as solvent rinses used for cleaning, must be collected as liquid hazardous waste.
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure compliant disposal.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For liquid waste, ensure there is adequate headspace (about 10% of the container volume) to allow for expansion. A chemical compatibility database can be used to verify material choices[8].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory or a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.
-
Location: Store waste containers in a secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials[9].
-
Container Integrity: Keep containers closed at all times except when adding waste. Regularly inspect containers for any signs of degradation or leakage.
Step 4: Final Disposal Pathway
The final disposal must be handled by a licensed hazardous waste disposal facility. The most appropriate method for chlorinated organic compounds is high-temperature incineration.
-
High-Temperature Incineration: This is the preferred method as it ensures the complete destruction of the compound. These facilities operate at temperatures that, combined with advanced scrubbing systems, can safely manage the hydrogen chloride and other toxic gases produced during combustion.
-
Landfill: Disposal in a landfill is not an acceptable method for this type of chemical waste. Chlorinated organic compounds can leach into the soil and groundwater, causing long-term environmental contamination.
The workflow for making disposal decisions is outlined in the diagram below.
Caption: Decision workflow for proper chemical waste disposal.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
Small Spills
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Large Spills
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS emergency number.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
Allow only trained emergency responders to handle the cleanup.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
By adhering to these procedures, you can ensure that your work with this compound is conducted safely and with minimal impact on the environment, upholding the highest standards of professional and scientific integrity.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate stands as a key intermediate. While its potential is significant, a deep respect for its chemical nature and associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not just on what to wear, but why specific choices are critical, ensuring a self-validating system of safety for all researchers.
Hazard Identification: Understanding the Adversary
Before any protective measures can be selected, a thorough understanding of the compound's hazard profile is essential. Based on Safety Data Sheets (SDS) for this compound and structurally similar chlorinated heterocyclic molecules, we can identify the primary risks.
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral)[1].
-
Causes skin irritation [1].
-
Causes serious eye irritation [1].
-
May cause respiratory irritation [1].
The causality is clear: the chloro- and pyrrolopyridine functionalities present risks of irritation and toxicity upon contact or inhalation. The primary routes of exposure are through the skin, eyes, and respiratory system. Therefore, our PPE strategy must establish robust barriers against these entry points. This aligns with the Occupational Safety and Health Administration (OSHA) requirement to assess the workplace for hazards that necessitate the use of PPE[2][3].
The Core Ensemble: Your First Line of Defense
For any procedure involving this compound, a baseline of PPE is non-negotiable. This standard laboratory attire forms the minimum barrier to accidental exposure.[4]
-
Lab Coat: A clean, flame-resistant lab coat that fits properly is mandatory. It protects your street clothes and underlying skin from minor spills and splashes[5].
-
Long Pants and Closed-Toe Shoes: This combination protects your lower extremities from spills that might travel below the benchtop[4].
-
Safety Glasses with Side Shields: Standard safety glasses marked with "Z87" are required to protect against flying particles and incidental splashes[4].
Task-Specific PPE Selection: A Risk-Based Approach
Beyond the basic ensemble, the specific task you are performing dictates the necessary level of protection. A thorough risk assessment is a foundational step in selecting appropriate PPE.[2][5]
Eye and Face Protection
The serious eye irritation hazard (H319) associated with this compound demands stringent eye protection[1].
-
Chemical Splash Goggles: When handling the solid for weighing or preparing solutions, chemical splash goggles are required. Unlike safety glasses, goggles form a seal around the eyes, providing superior protection against splashes, dust, and vapors[2][4][5].
-
Face Shield: For procedures with a high risk of splashing, such as transferring large volumes of a solution or running a reaction under pressure, a face shield should be worn in addition to chemical splash goggles[4][5]. The face shield provides a secondary barrier for the entire face.
Hand Protection
Given that the compound is a known skin irritant (H315), selecting the correct gloves is critical[1].
-
Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals, including chlorinated organic compounds[5]. They offer good chemical resistance and are a suitable alternative for those with latex allergies.
-
Procedure-Specific Selection:
-
For minor handling (e.g., weighing): A single pair of standard-thickness nitrile gloves is sufficient.
-
For extended handling or immersion risk (e.g., synthesis, purification): Double-gloving (wearing two pairs of nitrile gloves) provides an added layer of protection and allows for the safe removal of the outer glove if contamination is suspected[4].
-
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves[4].
Respiratory Protection
The potential for respiratory irritation (H335) means that engineering controls and, if necessary, respiratory protection are crucial[1].
-
Engineering Controls: All work with this compound, especially when handling the powder or volatile solutions, must be conducted within a certified chemical fume hood[6]. This is the primary method for controlling exposure to hazardous vapors and dust.
-
When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill, respiratory protection is required. OSHA's Respiratory Protection Standard (29 CFR 1910.134) mandates a complete respiratory protection program, including medical evaluations and fit testing[2]. For a dusty solid, a NIOSH-approved N95 respirator may be appropriate, but a comprehensive hazard assessment by a safety professional is necessary to determine the correct type of respirator[5].
The following table summarizes the recommended PPE based on the laboratory task.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Single Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Single Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Running Reaction/Synthesis | Chemical Splash Goggles | Double Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Large Volume Transfer | Face Shield over Goggles | Double Pair Nitrile Gloves | Work in Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy Duty Nitrile Gloves | NIOSH-Approved Respirator (as needed) |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its proper use.
Step-by-Step PPE Protocol
-
Assessment: Before entering the lab, assess the day's planned activities to confirm the required level of PPE[2].
-
Donning Sequence:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on eye and face protection (goggles/face shield).
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Handling: Conduct all manipulations within a chemical fume hood. Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves by peeling them off from cuff to fingertip without touching the outside surface.
-
Remove lab coat.
-
Remove eye and face protection.
-
Wash hands thoroughly.
-
-
Disposal: Dispose of all contaminated PPE, including gloves and any disposable lab coats, in a designated hazardous waste container in accordance with local regulations[1][7].
This systematic approach ensures that contaminants are not inadvertently spread outside of the designated work area.
Visualizing the PPE Selection Process
To ensure a consistent and logical approach to safety, the following workflow outlines the decision-making process for selecting appropriate PPE.
Caption: A workflow for risk assessment and PPE selection when handling the target compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
